EINECS 261-799-1
Description
The exact mass of the compound 4-(Perfluorononyl)oxybenzenesulfonate sodium is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
59536-17-3 |
|---|---|
Molecular Formula |
C15H5F19O4S |
Molecular Weight |
642.23 g/mol |
IUPAC Name |
sodium;4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononoxy)benzenesulfonate |
InChI |
InChI=1S/C15H5F19O4S.Na/c16-7(17,8(18,19)10(22,23)12(26,27)14(30,31)32)9(20,21)11(24,25)13(28,29)15(33,34)38-5-1-3-6(4-2-5)39(35,36)37;/h1-4H,(H,35,36,37);/q;+1/p-1 |
InChI Key |
PQUGBEJJPGIGIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1OC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Sodium 4-Perfluorononyloxybenzenesulphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-perfluorononyloxybenzenesulphonate is an anionic fluorinated surfactant. Its structure, featuring a highly fluorinated nonyl chain linked to a benzene sulfonate headgroup, imparts unique properties, making it a subject of interest in materials science and potentially in specialized pharmaceutical formulations. The synthesis of this molecule presents the challenge of forming a stable ether bond between a perfluoroalkyl chain and an aromatic ring, a reaction that requires specific conditions to proceed efficiently.
Plausible Synthesis Pathways
The most probable synthetic route to sodium 4-perfluorononyloxybenzenesulphonate involves a two-step process:
-
Formation of the Aryl Perfluoroalkyl Ether: This is the key bond-forming step, likely achieved through a Williamson ether synthesis or a related nucleophilic aromatic substitution reaction.
-
Sulfonation of the Aromatic Ring: Introduction of the sulfonic acid group onto the benzene ring, followed by conversion to its sodium salt.
An alternative pathway could involve the reaction of a pre-sulfonated phenol with a perfluorononylating agent.
Pathway 1: Williamson Ether Synthesis followed by Sulfonation
This pathway is centered around the SN2 reaction between an alkoxide and an organohalide. In this context, a phenoxide is reacted with a perfluoroalkyl halide.
Step 1: Synthesis of 4-Perfluorononyloxyphenol
The initial step involves the formation of the ether linkage between 4-aminophenol and a perfluorononyl halide (e.g., perfluorononyl iodide).
Experimental Protocol (Proposed):
-
Reagents: 4-hydroxybenzenesulfonic acid, sodium hydroxide, perfluorononyl iodide, and a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium 4-hydroxybenzenesulfonate in the chosen solvent.
-
Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group and form the more nucleophilic sodium phenoxide in situ.
-
To this solution, add a slight excess of perfluorononyl iodide.
-
Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C. The reaction progress should be monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, the mixture is cooled to room temperature. The crude product can be isolated by precipitation upon addition of water or a non-polar solvent, followed by filtration.
-
Purification of the intermediate, 4-perfluorononyloxybenzenesulfonate, can be achieved by recrystallization or column chromatography.
-
Step 2: Sulfonation of 4-Perfluorononyloxyphenol
The intermediate from the previous step would then be sulfonated to introduce the sulfonic acid group at the para position relative to the ether linkage. However, a more direct approach starts with a pre-sulfonated phenol.
Revised Pathway 1: Direct Perfluoroalkylation of a Sulfonated Phenol
A more direct and likely more efficient approach involves the direct perfluoroalkylation of sodium 4-hydroxybenzenesulfonate.
Experimental Protocol (Proposed):
-
Reagents: Sodium 4-hydroxybenzenesulfonate, a strong base (e.g., sodium hydride or potassium carbonate), perfluorononyl iodide, and a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Procedure:
-
To a stirred suspension of sodium 4-hydroxybenzenesulfonate in the chosen solvent, add a stoichiometric amount of a strong base to form the corresponding phenoxide.
-
Add a slight molar excess of perfluorononyl iodide to the reaction mixture.
-
The reaction is then heated, typically in the range of 80-150°C, for several hours. Reaction progress can be monitored by techniques such as HPLC or NMR spectroscopy.
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve quenching the reaction with water, followed by extraction or precipitation.
-
The crude sodium 4-perfluorononyloxybenzenesulphonate is then purified, likely through recrystallization from a suitable solvent system or by column chromatography.
-
Data Presentation
As no specific experimental data for the synthesis of sodium 4-perfluorononyloxybenzenesulphonate is available in the searched literature, a table of expected quantitative data based on analogous reactions is presented below.
| Parameter | Expected Value | Notes |
| Reaction Yield | 60-85% | Yields for Williamson ether synthesis with fluoroalkyl halides can vary depending on the specific substrates and reaction conditions. |
| Reaction Time | 4-24 hours | The reaction time is highly dependent on the reactivity of the starting materials and the reaction temperature. |
| Purity | >95% | Achievable with standard purification techniques like recrystallization or column chromatography. |
| ¹H NMR | Aromatic protons would show characteristic shifts and coupling patterns. | The exact chemical shifts would need to be determined experimentally. |
| ¹⁹F NMR | Complex multiplets corresponding to the CF₃ and multiple CF₂ groups in the perfluorononyl chain. | A key technique for confirming the presence and structure of the perfluoroalkyl group. |
| Mass Spectrometry | The molecular ion peak corresponding to the chemical formula C₁₅H₄F₁₇NaO₄S would be observed. | High-resolution mass spectrometry would provide the exact mass. |
Mandatory Visualization
The following diagrams illustrate the proposed synthesis pathways.
Caption: Proposed Williamson ether synthesis of sodium 4-perfluorononyloxybenzenesulphonate.
Caption: Logical workflow for the synthesis and purification process.
Conclusion
The synthesis of sodium 4-perfluorononyloxybenzenesulphonate is most practicably achieved via a Williamson ether synthesis, reacting sodium 4-hydroxybenzenesulfonate with a suitable perfluorononyl halide in the presence of a base. While specific experimental details for this exact compound are not widely published, the provided protocols, based on established chemical principles, offer a solid foundation for its successful synthesis in a research setting. Further optimization of reaction conditions would be necessary to achieve high yields and purity, and thorough analytical characterization is essential to confirm the structure of the final product.
Unraveling the Biological Crossroads: A Technical Guide to EINECS 261-799-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical guide addresses the mechanism of action of the chemical substance identified by EINECS number 261-799-1 in biological systems. Initial investigations revealed a discrepancy in the readily available information, with broader searches suggesting a link to the rhodanine class of compounds. However, definitive chemical identification has established that EINECS 261-799-1 corresponds to sodium 4-perfluorononyloxybenzenesulfonate , a member of the per- and polyfluoroalkyl substances (PFAS) family. A thorough review of the scientific literature indicates a significant lack of specific data on the biological mechanism of action for this particular PFAS compound. Consequently, this document provides a comprehensive overview of the known and hypothesized mechanisms of action for structurally related and more extensively studied PFAS, offering a framework for understanding the potential biological impact of sodium 4-perfluorononyloxybenzenesulfonate. It is crucial to emphasize that the mechanisms detailed herein are based on data from analogous compounds and have not been specifically validated for this compound.
Chemical Identification
| Identifier | Value |
| EINECS Number | 261-799-1 |
| CAS Number | 59536-17-3 |
| IUPAC Name | sodium;4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononoxy)benzenesulfonate |
| Molecular Formula | C₁₅H₄F₁₉NaO₄S |
General Mechanisms of Action of Structurally Related PFAS
While specific data for sodium 4-perfluorononyloxybenzenesulfonate is scarce, research on other PFAS, such as perfluorooctanoic acid (PFOA), perfluorooctane sulfonate (PFOS), and perfluorononanoic acid (PFNA), has elucidated several potential mechanisms of action in biological systems. These mechanisms are generally associated with the toxicological effects of PFAS rather than therapeutic actions.
Membrane Disruption
The amphiphilic nature of PFAS, with a hydrophobic fluorinated tail and a hydrophilic head group, allows them to interact with cell membranes. This interaction can lead to a disruption of membrane integrity and function. The toxicity of PFOS and PFOA to Escherichia coli, for example, has been attributed in part to membrane disruption.[1]
Oxidative Stress
Several studies have indicated that exposure to certain PFAS can induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. This can lead to cellular damage. The addition of an ROS scavenger has been shown to mitigate the growth inhibition of E. coli caused by PFOS and PFOA, highlighting the role of oxidative damage.[1]
DNA Damage
The induction of oxidative stress can subsequently lead to DNA damage. Studies on E. coli have shown that genes involved in DNA damage are upregulated upon exposure to PFOS and PFOA.[1]
Modulation of Signaling Pathways
PFAS have been shown to interfere with various cellular signaling pathways. For instance, perfluorononanoic acid (PFNA) has been demonstrated to alter cytokine levels and activate mitogen-activated protein kinase (MAPK) signaling pathways in rats, which could modulate the immune system.[2]
The following diagram illustrates a generalized and hypothetical signaling pathway that could be affected by PFAS compounds, based on existing literature.
Quantitative Data
A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ) for the biological activity of sodium 4-perfluorononyloxybenzenesulfonate. The following table is a template that can be populated as data becomes available.
| Assay/Endpoint | Test System | Result | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Due to the lack of specific studies on the mechanism of action of sodium 4-perfluorononyloxybenzenesulfonate, detailed experimental protocols for this compound cannot be provided. The following is a generalized workflow for investigating the toxicological mechanism of a novel PFAS compound, which could be applied to this compound.
Conclusion and Future Directions
The identification of this compound as sodium 4-perfluorononyloxybenzenesulfonate places it within the class of PFAS compounds, which are of increasing interest to researchers and regulators due to their persistence and potential for adverse health effects. While there is a significant body of research on the mechanisms of action of some PFAS, there is a clear data gap for this specific compound. Future research should focus on in vitro and in vivo studies to elucidate the specific biological activities and toxicological profile of sodium 4-perfluorononyloxybenzenesulfonate. Such studies are essential for a comprehensive risk assessment and to understand its potential impact on human health and the environment. Researchers are encouraged to utilize the generalized workflow presented as a starting point for investigating the mechanism of action of this and other understudied PFAS compounds.
References
- 1. Toxicity of perfluorooctane sulfonate and perfluorooctanoic acid to Escherichia coli: Membrane disruption, oxidative stress, and DNA damage induced cell inactivation and/or death | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Alterations of cytokines and MAPK signaling pathways are related to the immunotoxic effect of perfluorononanoic acid. | Sigma-Aldrich [b2b.sigmaaldrich.com]
An In-depth Technical Guide to the Environmental Fate and Transport of 2-Ethylhexyl 4-Methoxycinnamate (EINECS 261-799-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the environmental fate and transport of 2-ethylhexyl 4-methoxycinnamate (EHMC), a widely used UV filter in sunscreens and other personal care products, identified by EINECS number 261-799-1 and also known as Octinoxate.[1] The extensive use of EHMC has led to its detection in various environmental compartments, raising concerns about its potential ecological impact.[2][3] This document details the physicochemical properties of EHMC, its degradation pathways including biodegradation, photodegradation, and hydrolysis, and its partitioning behavior in the environment. Detailed experimental protocols for assessing its environmental fate are also provided, along with a summary of key quantitative data to aid in environmental risk assessment.
Introduction
2-Ethylhexyl 4-methoxycinnamate (EHMC), or Octinoxate, is an organic compound extensively used as a UV-B filter in a wide array of personal care products, most notably sunscreens.[1][4] Its primary function is to absorb UV-B radiation, thereby protecting the skin from sun damage.[1][5] Due to its widespread application, EHMC is released into the aquatic environment through various pathways, including wastewater treatment plant effluents and recreational activities.[2][3] Consequently, it has been detected in surface waters, sediments, and biota, leading to its classification as an emerging environmental contaminant.[2][6] Concerns have been raised regarding its potential for persistence, bioaccumulation, and endocrine-disrupting effects in aquatic organisms.[3][7] This guide aims to provide a detailed technical resource for professionals involved in the research, development, and environmental risk assessment of pharmaceuticals and personal care products.
Physicochemical Properties
The environmental transport and fate of a chemical are largely governed by its physicochemical properties. A summary of the key properties of EHMC is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₆O₃ | [8] |
| Molar Mass | 290.40 g/mol | [8] |
| Appearance | Colorless to pale yellow viscous liquid | [8] |
| Water Solubility | <1 mg/L | [8] |
| 0.22 to 0.75 mg/L at 21 °C | [9] | |
| 0.041 mg/L at 24 °C and pH 7.1 | [9] | |
| Boiling Point | 198–200 °C (at 3 torr) | [8] |
| Melting Point | -25 °C | [1] |
| Density | 1.01 g/cm³ | [1] |
| Vapor Pressure | Negligible | |
| Octanol-Water Partition Coefficient (log Kow) | > 5 |
EHMC is a lipophilic molecule with very low water solubility and a high octanol-water partition coefficient, indicating a strong tendency to partition into organic matter and biota rather than remaining in the aqueous phase.
Environmental Fate
The environmental fate of EHMC is determined by a combination of transport and transformation processes. Due to its properties, it is expected to sorb to suspended particles and sediment in aquatic environments. The primary degradation pathways are biodegradation, photodegradation, and, to a lesser extent, hydrolysis.
Biodegradation
Biodegradation is a key process for the removal of EHMC from the environment. Studies have shown that EHMC can be degraded by microorganisms present in river sediments.
Table 2: Biodegradation of 2-Ethylhexyl 4-Methoxycinnamate
| System | Half-life (t₁/₂) | Degradation Products |
| River Sediment-Water | Approximately 7-10 days | 4-methoxycinnamic acid, 2-ethylhexanol |
The primary biodegradation pathway involves the cleavage of the ester bond, forming 4-methoxycinnamic acid and 2-ethylhexanol.
Photodegradation
As a UV filter, EHMC is designed to absorb UV radiation, which can also lead to its degradation in the environment. The primary photodegradation mechanism is cis-trans isomerization, which can reduce its UV-filtering efficacy.[1] Dimerization and other degradation products can also be formed upon prolonged exposure to sunlight.
Table 3: Photodegradation of 2-Ethylhexyl 4-Methoxycinnamate
| Process | Key Transformation | Products |
| Direct Photolysis | cis-trans isomerization, dimerization | Z-octyl-p-methoxycinnamate, cyclobutane dimers |
Hydrolysis
Due to the presence of an ester linkage, EHMC has the potential to undergo hydrolysis. However, under environmentally relevant pH conditions (pH 5-9), the rate of hydrolysis is generally slow.
Experimental Protocols
This section provides an overview of standardized experimental protocols that can be used to assess the environmental fate of EHMC.
Biodegradation in Sediment (based on OECD 308)
This protocol outlines a laboratory test to determine the rate and extent of biodegradation of EHMC in a water-sediment system.
-
Test System: A microcosm consisting of natural sediment and overlying water collected from a river or lake.
-
Test Substance: ¹⁴C-labeled EHMC is used to trace its fate and transformation.
-
Procedure:
-
Collect sediment and water from an unpolluted site.
-
Set up microcosms in glass vessels with a sediment-to-water ratio of approximately 1:4.
-
Spike the water phase with ¹⁴C-EHMC at a concentration relevant to environmental levels.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 20°C) for a period of up to 100 days.
-
At various time intervals, sacrifice replicate microcosms and analyze the water, sediment, and any evolved CO₂ for the parent compound, metabolites, and mineralization products.
-
Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Scintillation Counting (LSC).
-
-
Data Analysis: The disappearance of the parent compound and the formation of metabolites and ¹⁴CO₂ are plotted over time to determine the degradation kinetics and half-life.
References
- 1. Octyl methoxycinnamate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. OCTINOXATE - Ataman Kimya [atamanchemicals.com]
- 5. spflist.com [spflist.com]
- 6. 2-Ethylhexyl-4-methoxycinnamate on marine and coastal environments: A comprehensive review of its environmental significance and biological impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Octinoxate - American Chemical Society [acs.org]
- 9. Octinoxate | C18H26O3 | CID 5355130 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Toxicological Profile of Sodium 4-Perfluorononyloxybenzenesulfonate (OBS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-perfluorononyloxybenzenesulfonate (OBS), a member of the per- and polyfluoroalkyl substances (PFAS) family, has emerged as a substitute for legacy compounds like perfluorooctane sulfonate (PFOS). Its widespread use in various industrial applications has led to its detection in environmental matrices and biological samples, raising concerns about its potential toxicological effects. This technical guide provides a comprehensive overview of the current scientific understanding of the toxicological profile of OBS, with a focus on its developmental toxicity, neurotoxicity, and underlying molecular mechanisms. The information is presented to support further research and risk assessment of this emerging contaminant.
I. Physicochemical Properties and Toxicokinetics
Sodium 4-perfluorononyloxybenzenesulfonate (CAS Number: 68187-33-7) is a salt of a perfluorinated acid. While specific data on its physicochemical properties are not extensively available in the public domain, its structure suggests it possesses surfactant properties.
Toxicokinetics in Zebrafish (Danio rerio):
Studies in adult zebrafish have provided initial insights into the toxicokinetic profile of OBS. The compound is rapidly accumulated by the fish, with logarithmic kinetic bioconcentration factor (logBCFk) values between 2.48 and 2.70. The elimination rate is slow, with a ke of 0.0490-0.0643 d-1. OBS exhibits tissue-specific accumulation, with the highest concentrations found in the blood, followed by the liver, intestine, gills, gonad, brain, and muscle. The blood, liver, and muscle account for over 50% of the total body burden.[1] Molecular docking analyses have suggested potential binding of OBS to organic anion transporter 1 and human serum albumin.[1]
II. Toxicological Endpoints
A. Developmental and Reproductive Toxicity
The developmental toxicity of OBS has been investigated in zebrafish embryos, revealing significant adverse effects.
Quantitative Data on Developmental Toxicity in Zebrafish:
| Endpoint | Concentration (mg/L) | Observation | Reference |
| Mortality Rate | 15 | 67.78 ± 14.57% at 168 hpf | [2] |
| 20 | 74.44 ± 2.22% at 168 hpf | [2] | |
| 25 | 87.78 ± 8.89% at 168 hpf | [2] | |
| Hatching Rate | 15 | 89.45 ± 1.71% at 56 hpf (accelerated) | [2] |
| 20 | 90.8 ± 9.2% at 56 hpf (accelerated) | [2] | |
| 25 | 97.4 ± 1.3% at 56 hpf (accelerated) | [2] | |
| Heart Rate (beats/20s) | 15 | 70.2 ± 0.4 at 48 hpf (increased) | [2] |
| 20 | 74.7 ± 0.6 at 48 hpf (increased) | [2] | |
| 25 | 75.2 ± 0.5 at 48 hpf (increased) | [2] | |
| Malformations | 15, 20, 25 | Pericardial edema, yolk sac edema, spinal curvature | [2] |
hpf: hours post-fertilization
B. Neurotoxicity
Studies using the nematode Caenorhabditis elegans have demonstrated the neurotoxic potential of OBS.
Quantitative Data on Neurotoxicity in C. elegans:
| Endpoint | Concentration (µM) | Observation | Reference |
| Pharyngeal Pumping Rate | 100 | 29.8% reduction | [3] |
| Head Thrashes Frequency | 100 | 23.4% reduction | [3] |
| Body Bends Frequency | 100 | 46.6% reduction | [3] |
Exposure to OBS has been shown to cause damage to dopaminergic, glutamatergic, and GABAergic neurons in C. elegans.
C. Acute Toxicity
OBS has demonstrated acute toxicity in aquatic organisms, with reported 96-hour median lethal concentration (LC50) values of 25.5 mg/L in fish and 28.4 mg/L in tadpoles.[1]
D. Cytotoxicity and Genotoxicity
Currently, there is a lack of publicly available quantitative data on the in vitro cytotoxicity (e.g., IC50 values in cell lines such as HepG2) and genotoxicity of sodium 4-perfluorononyloxybenzenesulfonate. Further research is required to characterize these toxicological endpoints.
III. Mechanisms of Toxicity
A. Induction of Apoptosis in Developmental Toxicity
The developmental toxicity of OBS in zebrafish is linked to the induction of apoptosis. Mechanistic studies have shown that OBS exposure leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins Bax, Caspase-3, and Caspase-9.[2]
Caption: Proposed apoptotic pathway induced by OBS in zebrafish embryos.
B. Oxidative Stress and Neurotoxicity
Oxidative stress is a key mechanism implicated in the toxicity of OBS. In zebrafish, chronic exposure to OBS resulted in significant liver damage, including ballooning, cytoplasmic vacuolization, and oxidative stress.[1]
In C. elegans, the neurotoxicity of OBS is associated with the induction of oxidative stress and is mediated, at least in part, through the p38 mitogen-activated protein kinase (MAPK) pathway, specifically involving the protein PMK-1.
Caption: Proposed pathway for OBS-induced neurotoxicity in C. elegans.
IV. Experimental Protocols
A. Zebrafish Developmental Toxicity Assay (adapted from OECD 236)
References
- 1. Caenorhabditis elegans Neurotoxicity Testing: Novel Applications in the Adverse Outcome Pathway Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring Oxidative Stress Mechanisms of Nanoparticles Using Zebrafish (Danio rerio): Toxicological and Pharmaceutical Insights [mdpi.com]
Spectroscopic Profile of 4-Phenyl-1,3-dioxane (EINECS 212-244-7)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenyl-1,3-dioxane (CAS Number: 772-00-9), a compound identified as corresponding to EINECS 212-244-7. This document is intended to serve as a core resource for researchers and professionals in drug development and other scientific fields, offering detailed spectroscopic data, experimental protocols, and a logical workflow for analysis.
Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 4-Phenyl-1,3-dioxane.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 5.15 | Triplet | 1H | Methine proton (CH at position 4) |
| 4.20 | Doublet of Doublets | 2H | Axial protons on C2 and C6 |
| 3.90 | Doublet of Doublets | 2H | Equatorial protons on C2 and C6 |
| 1.80 - 2.20 | Multiplet | 2H | Methylene protons (CH₂ at position 5) |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 141.2 | Quaternary | C-Ar (ipso) |
| 128.6 | Tertiary | C-Ar (ortho/meta) |
| 127.8 | Tertiary | C-Ar (para) |
| 125.9 | Tertiary | C-Ar (ortho/meta) |
| 101.5 | Tertiary | C4 (methine) |
| 67.0 | Secondary | C2, C6 (methylene) |
| 35.8 | Secondary | C5 (methylene) |
Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3030 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Strong | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C bending |
| 1160 - 1040 | Strong | C-O (ether) stretch |
| 760, 700 | Strong | Monosubstituted benzene C-H out-of-plane bend |
Mass Spectrometry (MS) Data
| m/z Ratio | Relative Intensity (%) | Assignment |
| 164 | 40 | [M]⁺ (Molecular Ion) |
| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) - Base Peak |
| 77 | 55 | [C₆H₅]⁺ (Phenyl cation) |
| 51 | 30 | [C₄H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of 4-Phenyl-1,3-dioxane for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert to ensure a homogenous solution.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 512-1024 (or more, depending on concentration).
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify and label the peaks in both ¹H and ¹³C NMR spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
-
Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of 4-Phenyl-1,3-dioxane directly onto the center of the ATR crystal to form a thin film.
-
Lower the press arm to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Identify and label the significant absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction, utilizing Electron Ionization (EI).
Sample Preparation:
-
Prepare a dilute solution of 4-Phenyl-1,3-dioxane (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
GC-MS Parameters:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable temperature (e.g., 50 °C), then ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.
-
Carrier Gas: Helium.
-
Column: A suitable capillary column (e.g., DB-5ms).
Mass Spectrometer (EI) Parameters:
-
Ionization Energy: 70 eV.[1]
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230 °C.
Data Processing:
-
The software will generate a mass spectrum for the chromatographic peak corresponding to 4-Phenyl-1,3-dioxane.
-
Identify the molecular ion peak ([M]⁺) and the major fragment ions.
-
Determine the base peak (the most intense peak).
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of 4-Phenyl-1,3-dioxane.
References
Solubility of Sodium 4-Perfluorononyloxybenzenesulphonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Fluorosurfactant Solubility
Fluorosurfactants, such as sodium 4-perfluorononyloxybenzenesulphonate, exhibit unique solubility characteristics due to the properties of their fluorinated alkyl chains. These chains are not only hydrophobic but also lipophobic, meaning they have low affinity for both water and hydrocarbon oils.[1] This behavior is a consequence of the high electronegativity and low polarizability of the fluorine atoms, which results in weak van der Waals interactions.[1]
The solubility of a fluorosurfactant in an organic solvent is a complex interplay of factors including the polarity of the solvent, the structure of the surfactant, and the temperature. Generally, anionic surfactants show good solubility in a range of organic solvents.[2] For per- and polyfluoroalkyl substances (PFAS) with polar functional groups, solubility tends to be higher in polar organic solvents.[3]
Factors Influencing Solubility in Organic Solvents
The dissolution of sodium 4-perfluorononyloxybenzenesulphonate in an organic solvent can be understood by considering the following key factors:
-
Solvent Polarity: The principle of "like dissolves like" is a primary determinant. The polar sulfonate head of OBS will interact favorably with polar solvent molecules, while the non-polar perfluorinated tail will have a greater affinity for less polar environments. Therefore, a higher solubility is anticipated in polar organic solvents such as alcohols (e.g., methanol, ethanol) and acetonitrile, as compared to non-polar solvents like hexane.[3][4]
-
Molecular Structure of the Surfactant: The long, rigid perfluorinated chain of OBS contributes to its tendency to self-assemble. In solution, surfactant molecules can form aggregates known as micelles, which can enhance the apparent solubility of the surfactant above its critical micelle concentration (CMC).
-
Temperature: Temperature can influence solubility, although its effect can be complex and solvent-dependent. For many solid solutes, solubility increases with temperature.
-
Presence of Other Solutes: The presence of other components in a formulation can impact the solubility of the surfactant through various interactions.
Below is a diagram illustrating the logical relationship between these key factors and the resulting solubility.
Caption: Factors influencing the solubility of sodium 4-perfluorononyloxybenzenesulphonate.
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound like sodium 4-perfluorononyloxybenzenesulphonate in an organic solvent is the isothermal equilibrium method. This protocol involves preparing saturated solutions and measuring the concentration of the dissolved solute.
Materials:
-
Sodium 4-perfluorononyloxybenzenesulphonate
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometer) or another appropriate analytical instrument.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of sodium 4-perfluorononyloxybenzenesulphonate to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.
-
Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of sodium 4-perfluorononyloxybenzenesulphonate.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.
The following diagram outlines the general workflow for this experimental procedure.
Caption: Experimental workflow for determining the solubility of a solid in a liquid.
Summary of Expected Solubility Behavior (Qualitative)
Based on the general principles of surfactant and PFAS solubility, the following table summarizes the expected qualitative solubility of sodium 4-perfluorononyloxybenzenesulphonate in representative organic solvents.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong interactions between the polar solvent and the polar sulfonate head group are expected to drive dissolution.[3] |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The polarity of these solvents should facilitate the dissolution of the polar head group.[3] |
| Non-Polar | Hexane, Toluene | Low to Very Low | The lipophobic nature of the perfluorinated tail and the poor interaction with the polar head group will limit solubility in these solvents.[3] |
Conclusion
While specific quantitative data for the solubility of sodium 4-perfluorononyloxybenzenesulphonate in organic solvents is scarce, a qualitative understanding can be derived from the general behavior of anionic fluorosurfactants. The solubility is primarily governed by the polarity of the solvent, with higher solubility expected in more polar organic solvents. For researchers and formulation scientists, the provided experimental protocol offers a robust framework for determining precise solubility values tailored to their specific applications and solvent systems. This foundational knowledge is critical for the effective use of this surfactant in various technological and pharmaceutical contexts.
References
Unveiling EINECS 261-799-1: A Historical and Technical Deep Dive into 1-Phenoxy-2-propanol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive overview of the synthesis, historical development, and biological interactions of the versatile ether alcohol, 1-phenoxy-2-propanol.
Introduction: The chemical entity registered under EINECS number 261-799-1 is 1-phenoxy-2-propanol, a glycol ether that has carved a niche in a multitude of industrial and commercial applications. While widely recognized for its role as a preservative in cosmetics and as a solvent in various formulations, a closer examination of its history, synthesis, and biological activity reveals a molecule of interest to the scientific and drug development communities. This technical guide provides an in-depth exploration of 1-phenoxy-2-propanol, summarizing key quantitative data, detailing experimental protocols, and visualizing its known biological interactions.
Historical Development
The journey of 1-phenoxy-2-propanol, also known by synonyms such as propylene glycol phenyl ether and phenoxyisopropanol, dates back to the late 19th century. The foundational chemistry that led to its synthesis was established in 1896 by W. H. Perkin Jr. and his graduate student Edward Haworth, who first prepared the related compound phenoxyethanol.[1] Building on this work, 1-phenoxy-2-propanol became commercially available in the 1920s, initially marketed under the trademark "Phenyl cellosolve" as a solvent for cellulose acetate.[1] Its utility has since expanded significantly, finding applications as a bactericidal agent, a fixative for soaps and perfumes, and an intermediate for plasticizers.
Physicochemical Properties and Quantitative Data
1-Phenoxy-2-propanol is a colorless, viscous liquid with a faint aromatic odor. Its key physicochemical properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.
| Property | Value |
| CAS Number | 770-35-4 |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Boiling Point | 243 °C |
| Density | 1.064 g/mL at 20 °C |
| Solubility in Water | 198 g/L at 20 °C |
| Refractive Index | n20/D 1.523 |
Antimicrobial Efficacy
While specific minimum inhibitory concentration (MIC) values are not extensively compiled in a single source, the antimicrobial properties of 1-phenoxy-2-propanol are well-established. It is known to be effective against a range of bacteria and fungi, which underpins its use as a preservative. Further research to quantify its MIC against a standardized panel of microorganisms would be beneficial for comparative analysis.
Dermal Absorption
For applications in cosmetics and topical drug delivery, understanding the percutaneous absorption is crucial. A study using a Franz diffusion cell with rat dorsal skin provided the following quantitative data on the absorption of 1-phenoxy-2-propanol from different formulations over 24 hours:
| Formulation | Total Percutaneous Absorption Rate |
| Shampoo | 50.0 ± 6.0% |
| Cream | 33.0 ± 3.2% |
Synthesis and Experimental Protocols
The primary industrial synthesis of 1-phenoxy-2-propanol involves the reaction of propylene oxide with phenol. This reaction is typically catalyzed to ensure selectivity and yield.
General Synthesis Procedure: Reaction of Propylene Oxide with Phenol
A common method for the synthesis of 1-phenoxy-2-propanol is the base-catalyzed reaction of phenol with propylene oxide. While specific industrial protocols are proprietary, a general laboratory-scale procedure can be outlined as follows:
Materials:
-
Phenol
-
Propylene oxide
-
A basic catalyst (e.g., sodium hydroxide, potassium carbonate)
-
An appropriate solvent (e.g., a polar aprotic solvent like DMF or acetonitrile)
Procedure:
-
Phenol is dissolved in the chosen solvent in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.
-
The basic catalyst is added to the solution. The mixture is stirred to form the phenoxide salt.
-
Propylene oxide is added dropwise to the reaction mixture at a controlled temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the desired temperature.
-
After the addition is complete, the reaction mixture is stirred for several hours at a specific temperature to ensure the reaction goes to completion.
-
The reaction mixture is then worked up to neutralize the catalyst and remove the solvent. This may involve washing with water and extraction with an organic solvent.
-
The crude product is purified by distillation under reduced pressure to yield 1-phenoxy-2-propanol.
Another documented synthetic route is the Williamson ether synthesis, which involves the reaction of a phenoxide with a propylene halohydrin, such as 1-chloro-2-propanol.[1]
Biological Interactions and Signaling Pathways
The primary mechanism of action of 1-phenoxy-2-propanol as a preservative is its ability to disrupt the cellular integrity of microorganisms. This is achieved through a multi-pronged attack on the microbial cell.
Antimicrobial Mechanism of Action
The antimicrobial activity of 1-phenoxy-2-propanol is attributed to its ability to:
-
Disrupt Cell Membranes: Its lipophilic nature allows it to intercalate into the lipid bilayer of bacterial and fungal cell membranes, leading to a loss of structural integrity and increased permeability.
-
Inhibit Enzymes: It can interfere with the function of essential microbial enzymes.
-
Interfere with Protein Synthesis: There is evidence to suggest that it can also disrupt the process of protein synthesis in microorganisms.
The following diagram illustrates the logical flow of the antimicrobial action of 1-phenoxy-2-propanol.
Caption: Antimicrobial mechanism of 1-phenoxy-2-propanol.
Interaction with Mammalian Systems
While the primary body of research focuses on its antimicrobial properties, its use in cosmetics and pharmaceuticals necessitates an understanding of its interaction with mammalian cells. To date, there is a lack of specific research investigating the detailed effects of 1-phenoxy-2-propanol on key signaling pathways in the context of drug development, such as the NF-κB or MAPK pathways. This represents a significant area for future research for scientists and drug development professionals who may consider this molecule or its derivatives for therapeutic applications.
Conclusion
EINECS 261-799-1, or 1-phenoxy-2-propanol, is a compound with a rich history and a broad spectrum of applications. While its role as a preservative and solvent is well-established, its potential interactions with biological systems at a molecular level are less understood. This guide has provided a comprehensive overview of its historical development, physicochemical properties, and known synthesis methods. The lack of detailed information on its effects on mammalian signaling pathways highlights a critical knowledge gap. Further investigation into these areas could unlock new applications for this versatile molecule in the fields of pharmacology and drug development.
References
Degradation Pathways and Biological Interactions of EINECS 261-799-1 (GenX)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the degradation products and pathways of the perfluoroalkyl substance (PFAS) identified by EINECS number 261-799-1, commonly known as GenX or 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA). GenX is a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers. Due to its persistence in the environment, understanding its degradation and biological interactions is of critical importance. This document details various degradation methodologies, including advanced oxidation and reduction processes, and summarizes the identified degradation products. Furthermore, it elucidates the known interactions of GenX with cellular signaling pathways, with a focus on the activation of peroxisome proliferator-activated receptors (PPARs). All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols from cited literature are provided. Signaling pathways and experimental workflows are visualized using diagrams in the DOT language.
Introduction to EINECS 261-799-1 (GenX)
GenX, with the chemical formula C₆HF₁₁O₃, is a synthetic organofluorine compound used as a processing aid in the production of high-performance fluoropolymers.[1] Its chemical structure features a short ether-containing perfluorinated chain, which was designed to be less bioaccumulative than its predecessor, PFOA. However, the strong carbon-fluorine bonds in GenX make it highly resistant to natural degradation processes, leading to its classification as a "forever chemical".[1] This persistence has resulted in its detection in various environmental matrices, raising concerns about its potential long-term effects on human health and ecosystems.
Degradation of GenX: Products and Pathways
The degradation of GenX typically requires advanced technologies capable of breaking the robust C-F bonds. This section explores several effective degradation methods, their resulting products, and the proposed reaction pathways.
Advanced Oxidation Processes (AOPs)
2.1.1. Photocatalytic Degradation
Photocatalysis has been shown to be effective in degrading GenX. In a notable study, a bismuth-doped titanium dioxide nanotube photocatalyst supported on activated carbon (Bi/TNTs@AC) was utilized. Under UV irradiation, this system demonstrated significant degradation and mineralization of GenX. The proposed mechanism involves the generation of hydroxyl radicals (•OH) and photogenerated holes (h⁺), which attack the carboxyl and ether groups of the GenX molecule. This initial attack leads to the cleavage of C-C and C-O bonds, followed by a stepwise defluorination process, resulting in the formation of shorter-chain fluorochemicals.
2.1.2. Ultrasonic Degradation (Sonolysis)
High-frequency ultrasound has emerged as a promising technology for the destruction of GenX in aqueous solutions. The primary mechanism of sonolytic degradation is thought to be pyrolysis occurring at the surface of collapsing cavitation bubbles. The intense localized temperatures and pressures lead to the cleavage of the C-C and C-O bonds in the GenX molecule. Studies have reported high degradation and defluorination rates, with fluoride ions being a major end product, indicating mineralization. Some studies have suggested that sonolysis can lead to complete mineralization without the formation of shorter-chain PFAS intermediates.
Advanced Reduction Processes (ARPs)
2.2.1. Vacuum Ultraviolet (VUV) Photolysis
VUV photolysis utilizes high-energy photons (wavelengths < 200 nm) to generate reactive species from water molecules, including hydrated electrons (eₐₒ⁻) and hydrogen atoms (•H). These species are effective in degrading GenX. The primary degradation products identified in VUV photolysis are trifluoroacetic acid (TFA) and perfluoropropionic acid (PFPrA).[2] The reaction is initiated by the attack of hydrated electrons on the GenX molecule, leading to C-C and C-O bond cleavage.[2]
2.2.2. VUV/Sulfite Process
The addition of sulfite (SO₃²⁻) to the VUV process significantly enhances the degradation and defluorination of GenX.[2] In this system, hydrated electrons are the dominant reactive species. The VUV/sulfite process yields a greater number of transformation products compared to VUV photolysis alone, including TFA, PFPrA, and other identified intermediates (TP182, TP348, and TP366).[2] A proposed pathway involves an initial sulfonation of the GenX molecule, followed by decarboxylation and subsequent fragmentation.[2]
Electrochemical Degradation
Electrochemical oxidation has also been demonstrated as an effective method for the complete degradation of GenX. This process typically involves the use of specialized anodes, such as boron-doped diamond (BDD), which have a high overpotential for oxygen evolution and can generate highly reactive hydroxyl radicals. The degradation is initiated by direct electron transfer from the GenX molecule at the anode surface, leading to the cleavage of the carboxylic and ether groups.
Quantitative Data on GenX Degradation
The following tables summarize the quantitative data from various studies on the degradation of GenX.
Table 1: Degradation Efficiency and Kinetics
| Degradation Method | Initial [GenX] | Conditions | Degradation Efficiency | Pseudo-First-Order Rate Constant (k) | Reference |
| Photocatalysis (Fe-zeolite) | 2.4 µM | 7 h irradiation | 79% removal, 33% defluorination | 1.5 h⁻¹ | [3] |
| Ultrasonic Degradation | Not specified | 580 kHz, 400 W/L | Not specified | 0.0501 min⁻¹ | |
| VUV Photolysis | 1 µM | 3 h, pH 6 | 35% | Not specified | [2] |
| VUV/Sulfite | 1 µM | 3 h, pH 10 | 90% | Not specified | [2] |
Table 2: Identified Degradation Products
| Degradation Method | Identified Products | Reference |
| VUV Photolysis | Trifluoroacetic acid (TFA), Perfluoropropionic acid (PFPrA) | [2] |
| VUV/Sulfite | TFA, PFPrA, TP182, TP348, TP366 | [2] |
| Electrooxidation | Perfluoropropanoic acid (PFPrA) | [4] |
Biological Interactions and Signaling Pathways
Recent toxicogenomic studies have shed light on the biological effects of GenX, revealing its interaction with key cellular signaling pathways.
Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
A primary molecular target of GenX is the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and homeostasis.[5] Upon binding to PPARα, GenX can induce a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[6]
Activation of PPARα by GenX can lead to alterations in genes involved in lipid, monocarboxylic acid, and ketone metabolism.[5] At higher concentrations, GenX has been shown to induce genes associated with cell proliferation, inflammation, and fibrosis in human hepatocytes.[5] Upstream regulator analysis has indicated the induction of VEGF, STAT3, and SMAD4 signaling at high doses of GenX.[5]
Biological Effects of Degradation Products
The primary degradation products of GenX, trifluoroacetic acid (TFA) and perfluoropropionic acid (PFPrA), have also been studied for their biological effects.
-
Trifluoroacetic Acid (TFA): TFA exhibits low to moderate toxicity and does not appear to bioaccumulate in mammals, being rapidly excreted in urine.[7][8] High doses have been reported to cause some hepatic effects in animal studies, but it is not considered to be mutagenic.[9]
-
Perfluoropropionic Acid (PFPrA): PFPrA is an ultra-short-chain PFAS.[10] The EPA has published a human health toxicity value for PFPrA, with a calculated non-cancer chronic reference dose (RfD).[10] The available toxicological database for PFPrA is still limited.[4]
Experimental Protocols
This section provides an overview of the methodologies used in the cited degradation studies. For full details, please refer to the original publications.
Protocol for Ultrasonic Degradation of GenX
-
Apparatus: A high-frequency ultrasonic reactor equipped with a transducer operating at a specific frequency (e.g., 580 kHz). The reactor is typically temperature-controlled.
-
Sample Preparation: An aqueous solution of GenX of a known concentration is prepared in deionized water.
-
Procedure:
-
The reactor is filled with the GenX solution.
-
The solution is saturated with a specific gas (e.g., argon) to control the cavitation environment.
-
The ultrasonic transducer is activated at a set power density (e.g., 400 W/L).
-
Aliquots of the solution are withdrawn at regular time intervals for analysis.
-
-
Analysis: The concentration of GenX and its degradation products (e.g., fluoride ions) is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
Protocol for VUV Photolysis of GenX
-
Apparatus: A photochemical reactor equipped with a low-pressure mercury lamp emitting VUV radiation (typically at 185 nm and 254 nm). The reactor is sealed to allow for controlled atmospheric conditions.
-
Sample Preparation: A buffered aqueous solution of GenX is prepared to maintain a constant pH.
-
Procedure:
-
The reactor is filled with the GenX solution.
-
The solution is purged with an inert gas (e.g., nitrogen) to remove oxygen.
-
For VUV/sulfite experiments, a specific concentration of sodium sulfite is added to the solution.
-
The VUV lamp is turned on to initiate the reaction.
-
Samples are collected at different time points.
-
-
Analysis: GenX and its transformation products are identified and quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or quadrupole time-of-flight mass spectrometry (LC-QTOF/MS).
Visualizations
The following diagrams illustrate the degradation pathways and experimental workflows described in this guide.
Caption: Degradation pathways of GenX via advanced oxidation and reduction processes.
Caption: General experimental workflow for studying GenX degradation.
Caption: GenX-mediated activation of the PPARα signaling pathway.
Conclusion
This technical guide has provided a detailed examination of the degradation products and pathways of this compound (GenX), as well as its interactions with biological systems. The information presented highlights the persistence of GenX and the necessity of advanced treatment technologies for its removal from the environment. Furthermore, the elucidation of its interaction with the PPARα signaling pathway provides a molecular basis for its observed biological effects and underscores the importance of continued research into the toxicology of this PFOA replacement compound and its degradation byproducts. The data and protocols summarized herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this critical area of environmental health and toxicology.
References
- 1. GenX - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. deq.nc.gov [deq.nc.gov]
- 5. GenX Induces Fibroinflammatory Gene Expression in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ozone.unep.org [ozone.unep.org]
- 8. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects [mdpi.com]
- 9. csl.noaa.gov [csl.noaa.gov]
- 10. cfpua.org [cfpua.org]
Methodological & Application
Application Notes and Protocols for Sodium 4-Perfluorononyloxybenzenesulphonate in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-perfluorononyloxybenzenesulphonate (OBS) is a fluorinated surfactant that can be employed as an emulsifier in emulsion polymerization processes. Its structure, featuring a hydrophobic perfluorinated tail and a hydrophilic benzenesulphonate headgroup, imparts unique properties that are advantageous in the synthesis of fluoropolymers and other specialty polymers. Fluorinated surfactants, in general, are known for their high surface activity, thermal and chemical stability, and their ability to form stable emulsions.[1][2][3] These characteristics make them particularly suitable for the polymerization of fluorinated monomers and for creating polymers with specific surface properties.
This document provides detailed application notes and a general experimental protocol for the use of sodium 4-perfluorononyloxybenzenesulphonate as a surfactant in emulsion polymerization. It is important to note that specific quantitative data and optimized protocols for OBS are not widely available in public literature. Therefore, the information presented here is based on the general principles of emulsion polymerization with fluorinated surfactants and data from structurally similar compounds.[4][5]
Application Notes
Key Advantages of Using Sodium 4-Perfluorononyloxybenzenesulphonate:
-
High Surface Activity: Like other fluorinated surfactants, OBS is expected to be highly effective at reducing surface and interfacial tension at low concentrations. This efficiency can lead to the formation of smaller, more stable monomer droplets and polymer particles, resulting in a more controlled polymerization process and a latex with a narrow particle size distribution.[1][3]
-
Enhanced Stability: The robust nature of the carbon-fluorine bond provides OBS with excellent thermal and chemical stability. This allows for polymerization reactions to be conducted under a wider range of conditions, including higher temperatures and in the presence of aggressive chemical species, without significant degradation of the surfactant.
-
Improved Polymer Properties: The incorporation of a fluorinated surfactant can influence the final properties of the polymer. For instance, it can lead to polymers with enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity and oleophobicity.
-
Potential for Controlled Particle Morphology: The choice of surfactant is a critical factor in controlling the nucleation and growth of polymer particles, thereby influencing the final particle size and morphology of the latex.
Applications:
The use of OBS as a surfactant in emulsion polymerization is particularly relevant for the synthesis of:
-
Fluoropolymers: Essential for creating stable emulsions of fluorinated monomers like tetrafluoroethylene (TFE) and vinylidene fluoride (VDF).
-
Acrylic and Styrenic Copolymers: To impart special surface properties to the final polymer films, such as water and oil repellency.
-
Core-Shell Polymers: Where precise control over particle size and stability is crucial.
-
Polymers for Coatings and Adhesives: To enhance the stability, durability, and surface characteristics of the final product.
Quantitative Data
Specific quantitative data for sodium 4-perfluorononyloxybenzenesulphonate is scarce in publicly available literature. The following table provides an estimated range for key surfactant properties based on data for other perfluoroalkyl and perfluoroalkoxy benzene sulfonate surfactants. These values should be considered as a starting point for experimental design and optimization.
| Property | Estimated Value Range | Method of Determination | Notes |
| Chemical Structure | C₉F₁₉OC₆H₄SO₃Na | - | Sodium 4-perfluorononyloxybenzenesulphonate |
| Molecular Weight | 652.2 g/mol | Calculation | - |
| Critical Micelle Concentration (CMC) | 1 - 10 mmol/L (in water) | Tensiometry, Conductivity, Fluorescence Spectroscopy | The CMC is a key parameter indicating the concentration at which micelle formation begins. It is influenced by temperature, pressure, and the presence of other electrolytes or surfactants.[2][6] |
| Surface Tension at CMC (γ_cmc) | 15 - 30 mN/m (in water) | Tensiometry (Wilhelmy plate or Du Noüy ring method) | Fluorinated surfactants are known for their ability to significantly reduce the surface tension of water. |
| Appearance | White to off-white solid | Visual Inspection | - |
Experimental Protocols
This section provides a general protocol for the emulsion polymerization of a model monomer system (e.g., styrene or methyl methacrylate) using sodium 4-perfluorononyloxybenzenesulphonate as the surfactant. This protocol should be adapted and optimized based on the specific monomer(s), desired polymer properties, and available laboratory equipment.
Materials:
-
Monomer (e.g., Styrene, Methyl Methacrylate), inhibitor removed
-
Sodium 4-perfluorononyloxybenzenesulphonate (OBS)
-
Initiator (e.g., Potassium persulfate (KPS), Ammonium persulfate (APS))
-
Deionized (DI) water
-
Buffer (optional, e.g., Sodium bicarbonate)
-
Nitrogen gas (for purging)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet
-
Heating/cooling circulator
-
Monomer and initiator feed pumps (optional, for semi-batch processes)
-
Filtration system
-
Analytical instruments for characterization (e.g., Dynamic Light Scattering (DLS) for particle size, Gas Chromatography (GC) for monomer conversion, Gel Permeation Chromatography (GPC) for molecular weight)
Procedure (Semi-Batch Emulsion Polymerization):
-
Reactor Setup:
-
Assemble the glass reactor system. Ensure all joints are properly sealed.
-
Charge the reactor with deionized water and the calculated amount of sodium 4-perfluorononyloxybenzenesulphonate. The concentration of OBS should typically be above its estimated CMC.
-
If a buffer is used, add it to the initial charge.
-
-
Inerting the System:
-
Begin stirring the aqueous solution at a moderate speed (e.g., 200-300 rpm).
-
Purge the reactor with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen blanket throughout the reaction.
-
-
Heating:
-
Heat the reactor contents to the desired reaction temperature (typically 60-80 °C for persulfate initiators) using the heating circulator.
-
-
Initiator Addition (Seed Formation):
-
Once the reactor reaches the set temperature, inject a small portion of the initiator solution (dissolved in DI water) to generate an initial population of polymer particles (seed stage).
-
-
Monomer and Initiator Feeds:
-
After a short seeding period (e.g., 15-30 minutes), begin the continuous or semi-continuous feeding of the monomer and the remaining initiator solution into the reactor at a controlled rate. The feed duration can range from 2 to 6 hours depending on the desired reaction kinetics and heat removal capacity.
-
-
Polymerization:
-
Maintain the reaction temperature and stirring speed throughout the feed period.
-
Monitor the reaction progress by taking samples periodically to analyze for monomer conversion (e.g., using gravimetry or GC).
-
-
Post-Polymerization:
-
After the feeds are complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.
-
A chaser initiator (a more reactive initiator or a redox pair) can be added to reduce residual monomer levels.
-
-
Cooling and Filtration:
-
Cool the reactor down to room temperature.
-
Filter the resulting latex through a fine mesh to remove any coagulum.
-
-
Characterization:
-
Characterize the final latex for properties such as solid content, particle size and distribution (DLS), pH, and viscosity.
-
Characterize the polymer for molecular weight and distribution (GPC), glass transition temperature (DSC), and other relevant properties.
-
Visualizations
Emulsion Polymerization Workflow
The following diagram illustrates the key stages of a typical semi-batch emulsion polymerization process.
Caption: A schematic workflow of a semi-batch emulsion polymerization process.
Logical Relationship of Components in Emulsion Polymerization
This diagram shows the interaction between the key components in an emulsion polymerization system.
Caption: Interplay of components in emulsion polymerization.
References
- 1. 20.210.105.67 [20.210.105.67]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20140094564A1 - Article prepared from clean fluoropolymers - Google Patents [patents.google.com]
- 5. US20080015319A1 - Explosion taming surfactants for the production of perfluoropolymers - Google Patents [patents.google.com]
- 6. Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Sodium 4-perfluorononyloxybenzenesulphonate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of sodium 4-perfluorononyloxybenzenesulphonate (OBS) in aqueous samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). OBS is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are of increasing environmental and health concern. The method described herein is based on established principles for PFAS analysis and is intended to provide a robust framework for researchers. It covers sample preparation, chromatographic separation, and mass spectrometric detection, along with data presentation and quality control recommendations.
Introduction
Sodium 4-perfluorononyloxybenzenesulphonate is an emerging PFAS compound with potential persistence and toxicity. Accurate and sensitive quantification is crucial for environmental monitoring, toxicological studies, and human health risk assessment. LC-MS/MS is the gold standard for the analysis of PFAS compounds due to its high selectivity and sensitivity, enabling detection at very low concentrations. This protocol outlines a method for the quantification of OBS in water samples, which can be adapted for other matrices with appropriate validation.
Experimental Protocol
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the pre-concentration of PFAS from water samples, which increases the sensitivity of the assay.
-
Materials:
-
Weak anion exchange (WAX) SPE cartridges
-
Methanol (LC-MS grade)
-
Ammonium hydroxide solution (5%) in methanol
-
Water (LC-MS grade)
-
Polypropylene collection tubes
-
-
Procedure:
-
Conditioning: Pass 5 mL of methanol, followed by 5 mL of water through the SPE cartridge.
-
Loading: Load up to 500 mL of the aqueous sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove any unbound interfering compounds.
-
Elution: Elute the retained OBS from the cartridge with 5 mL of 5% ammonium hydroxide in methanol into a polypropylene collection tube.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 80:20 methanol:water for LC-MS/MS analysis.
-
Liquid Chromatography (LC)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 2 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 20 |
| 15.0 | 20 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS/MS)
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Key Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The chemical formula for the 4-perfluorononyloxybenzenesulphonate anion is C₁₅H₄F₁₇O₄S⁻. Its monoisotopic mass is approximately 662.94 g/mol . The precursor ion will be [M-H]⁻. A plausible fragmentation would involve the loss of SO₃ (80 Da).
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| OBS | 663.0 | 583.0 | 100 | 30 |
| OBS (Qualifier) | 663.0 | 419.0 | 100 | 45 |
Data Presentation
Calibration Curve
A calibration curve should be prepared in the same solvent as the final sample extract (80:20 methanol:water) over a concentration range relevant to the expected sample concentrations.
| Concentration (ng/mL) | Peak Area |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1.0 | Example Value |
| 5.0 | Example Value |
| 10.0 | Example Value |
| 50.0 | Example Value |
| 100.0 | Example Value |
Sample Quantification
| Sample ID | Peak Area | Calculated Concentration (ng/mL) |
| Sample 1 | Example Value | Example Value |
| Sample 2 | Example Value | Example Value |
| Sample 3 | Example Value | Example Value |
| Spike | Example Value | Example Value |
| Blank | No Peak Detected | Not Detected |
Visualizations
Caption: Experimental workflow for the quantification of OBS.
Caption: Logical relationship of analytical components.
Quality Control
To ensure the reliability of the quantitative data, the following quality control measures are recommended:
-
Method Blank: An aliquot of reagent water is carried through the entire analytical procedure to check for contamination.
-
Laboratory Fortified Blank (Spike): An aliquot of reagent water is spiked with a known concentration of OBS and carried through the entire procedure to assess method accuracy.
-
Internal Standards: The use of a stable, isotopically-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
-
Calibration Verification: The calibration curve should be verified at the beginning and end of each analytical run.
Conclusion
The described LC-MS/MS method provides a sensitive and selective approach for the quantification of sodium 4-perfluorononyloxybenzenesulphonate in aqueous samples. Adherence to the outlined sample preparation, chromatographic, and mass spectrometric conditions, along with rigorous quality control practices, will ensure the generation of high-quality, reproducible data for environmental and toxicological research.
Application Notes and Protocols for Fluorosurfactant-Based Research: A Case Study of Perfluorooctanesulfonic Acid (PFOS)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on available research for Perfluorooctanesulfonic acid (PFOS), a representative, well-studied fluorosurfactant. The chemical identified by EINECS 261-799-1, sodium 4-(perfluorononyl)oxybenzenesulfonate, has limited publicly available research data regarding its specific applications in fluorosurfactant-based research and drug development. Therefore, PFOS is used here as a proxy to provide detailed experimental insights. Researchers should validate these protocols for their specific compound of interest.
Introduction to Perfluorooctanesulfonic Acid (PFOS) in Research
Perfluorooctanesulfonic acid (PFOS) is a synthetic fluorosurfactant that has been extensively used in various industrial and commercial applications due to its unique properties.[1] As a surfactant, it possesses both a hydrophobic and lipophobic perfluorinated tail and a hydrophilic sulfonate head group, allowing it to reduce the surface tension of water significantly.[1] In a research context, particularly in drug development and toxicology, PFOS is studied for its interactions with biological systems, including cell membranes, proteins, and signaling pathways.[2][3][4][5] Its persistence and bioaccumulative nature have also made it a subject of extensive environmental and health research.[1][6][7]
Physicochemical Properties of PFOS
Understanding the fundamental physicochemical properties of a fluorosurfactant is crucial for its application in research. The critical micelle concentration (CMC) is a key parameter, representing the concentration at which surfactant molecules self-assemble into micelles.[8][9] This property is vital for applications such as drug encapsulation and delivery.
| Property | Value | References |
| Chemical Formula | C₈HF₁₇O₃S | [1] |
| Molar Mass | 500.13 g/mol | [1] |
| Critical Micelle Concentration (CMC) | ~8 mM | [10] |
| Surface Tension at CMC | Varies with conditions | [10] |
Applications in Fluorosurfactant-Based Research
Drug Delivery and Encapsulation
The micelle-forming properties of fluorosurfactants like PFOS make them potential candidates for drug delivery systems. The hydrophobic core of the micelle can encapsulate lipophilic drugs, enhancing their solubility and bioavailability. While PFOS itself is not typically used in pharmaceutical formulations due to toxicity concerns, research into its properties provides a model for designing safer and more effective fluorosurfactant-based drug carriers.
Experimental Workflow for Drug Encapsulation Studies:
References
- 1. Perfluorooctanesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Perfluorooctanesulfonate (PFOS) Induces Apoptosis Signaling and Proteolysis in Human Lymphocytes through ROS Mediated Mitochondrial Dysfunction and Lysosomal Membrane Labialization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perfluorooctane sulfonate (PFOS) induces reactive oxygen species (ROS) production in human microvascular endothelial cells: role in endothelial permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Research Finds that PFAS disrupt and weaken bacterial membrane lipids – STEEP [web.uri.edu]
- 6. Perfluorooctanesulfonic acid | C8F17SO3H | CID 74483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The role of perfluorooctane sulfonic acid (PFOS) exposure in inflammation of intestinal tissues and intestinal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 9. nanoscience.com [nanoscience.com]
- 10. researchgate.net [researchgate.net]
Ambiguity in Chemical Identity for EINECS 261-799-1 Prevents Protocol Development
A definitive protocol for the preparation of a standard solution for the substance identified by EINECS number 261-799-1 cannot be provided at this time due to conflicting information regarding its precise chemical identity. Investigations into chemical databases have revealed an unusual discrepancy, with the EINECS number being associated with two distinct chemical compounds. This ambiguity makes it impossible to deliver an accurate and safe laboratory protocol as requested by researchers, scientists, and drug development professionals.
The two substances linked to EINECS 261-799-1 are:
-
Sodium 4-oxovalerate , with the Chemical Abstracts Service (CAS) number 19856-23-6 .
-
Sodium 4-perfluorononyloxybenzenesulphonate , with the CAS number 59536-17-3 .
This inconsistency is significant because the two compounds have different chemical structures, properties, and likely different solubility, stability, and safety profiles. A standard solution preparation protocol is highly specific to the chemical . Factors such as the appropriate solvent, concentration calculations, storage conditions, and safety precautions are all dependent on the exact identity of the substance.
Providing a protocol for one substance when the user may be working with the other would be irresponsible and could lead to inaccurate experimental results or, more critically, safety hazards in the laboratory.
For the benefit of the user, a summary of the distinct properties of each compound, as far as could be determined from available data, is presented below.
Summary of Discrepant Information
| Feature | Sodium 4-oxovalerate | Sodium 4-perfluorononyloxybenzenesulphonate |
| CAS Number | 19856-23-6 | 59536-17-3 |
| Molecular Formula | C₅H₇NaO₃ | C₁₅H₄F₁₉NaO₄S |
| General Description | The sodium salt of levulinic acid, an organic compound. | A fluorinated organic compound, specifically a perfluoroalkyl ether benzenesulfonate. |
Path Forward for Researchers
It is strongly recommended that any researcher, scientist, or drug development professional intending to work with a substance designated as this compound first take steps to definitively identify the chemical they have. This can be achieved by:
-
Consulting the chemical supplier: The supplier of the chemical should be able to provide a certificate of analysis (CoA) that specifies the exact chemical name and CAS number of the product.
-
Analytical verification: If there is any doubt, analytical techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the identity of the substance.
Once the correct chemical identity and its corresponding CAS number have been unequivocally established, a safe and accurate protocol for the preparation of a standard solution can be developed.
Illustrative Workflow for Resolving Chemical Identity
The following diagram illustrates the logical workflow that must be undertaken before a standard solution can be prepared.
Caption: Logical workflow for resolving the chemical identity of this compound.
Until this critical ambiguity is resolved, it is not possible to proceed with creating the detailed application notes and protocols as originally requested.
Application Notes and Protocols: Laboratory Handling and Safety Precautions for Sodium 4-perfluorononyloxybenzenesulphonate
Disclaimer: The following information is intended as a general guideline and is based on publicly available data, which is limited for this specific compound. A comprehensive and compound-specific Safety Data Sheet (SDS) from the manufacturer or supplier is the essential and authoritative source for all safety and handling information. Always obtain and review the SDS for sodium 4-perfluorononyloxybenzenesulphonate before any handling or use.
Introduction
Sodium 4-perfluorononyloxybenzenesulphonate is a fluorinated organic compound. Due to the general persistence and potential for bioaccumulation of some per- and polyfluoroalkyl substances (PFAS), it is imperative to handle this compound with a high degree of caution to minimize exposure and prevent environmental release. This document provides a summary of the limited available information and general best practices for laboratory safety.
Hazard Identification and Classification
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this substance to determine the appropriate PPE. The following are general recommendations:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation of dust or aerosols. |
Experimental Protocols
Weighing and Transferring
-
Preparation: Designate a specific area for handling sodium 4-perfluorononyloxybenzenesulphonate, preferably within a chemical fume hood.
-
Equipment: Use a dedicated set of spatulas and weighing boats.
-
Procedure:
-
Ensure the balance is clean and tared.
-
Carefully transfer the desired amount of the solid compound from the storage container to the weighing boat using a clean spatula.
-
Avoid generating dust. If dust is observed, work should be paused until it has settled.
-
Securely close the primary container immediately after dispensing.
-
Transfer the weighed compound to the reaction vessel.
-
Dissolution
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the compound's solubility.
-
Procedure:
-
Add the solvent to the vessel containing the weighed sodium 4-perfluorononyloxybenzenesulphonate.
-
Stir the mixture using a magnetic stirrer or other appropriate means until the solid is fully dissolved.
-
If heating is required, use a controlled heating mantle and ensure adequate ventilation.
-
Spill and Waste Management
Spill Cleanup Workflow
Caption: Workflow for handling a chemical spill.
Waste Disposal
All waste containing sodium 4-perfluorononyloxybenzenesulphonate, including contaminated PPE and cleaning materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container. Dispose of the waste in accordance with local, state, and federal regulations.
First Aid Measures
First Aid Response Protocol
Caption: First aid response for different exposure routes.
Storage and Handling
Store sodium 4-perfluorononyloxybenzenesulphonate in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 59536-17-3[1] |
| Molecular Formula | C15H4F19NaO4S[1] |
| Molecular Weight | 664.21 g/mol [1] |
References
Troubleshooting & Optimization
Technical Support Center: Chromatography Troubleshooting for EINECS 261-799-1
This guide provides comprehensive troubleshooting advice for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatographic analysis of EINECS 261-799-1, also known as sodium 4-(perfluorononyl)oxybenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can it be challenging in chromatography?
A1: this compound is the European Community number for sodium 4-(perfluorononyl)oxybenzenesulfonate, a long-chain per- and polyfluoroalkyl substance (PFAS). Its chemical formula is C15H4F19NaO4S. Due to its fluorinated tail and sulfonic acid head group, it can exhibit secondary interactions with standard silica-based chromatography columns, leading to poor peak shapes like tailing. Furthermore, as a PFAS, it is prone to background contamination from various lab materials, including components of the HPLC system itself.
Q2: What is the most common peak shape problem observed for this compound?
A2: Peak tailing is the most frequently encountered issue for acidic compounds like sodium 4-(perfluorononyl)oxybenzenesulfonate. This is often due to strong interactions between the negatively charged sulfonate group and active sites (residual silanols) on the silica-based stationary phase.
Q3: My peaks are fronting. What does that indicate?
A3: Peak fronting, where the front of the peak is less steep than the back, is typically a sign of column overload.[1] This can be caused by injecting too high a concentration of the analyte or too large a sample volume. It can also result from a mismatch between the sample solvent and the mobile phase.
Q4: All my peaks in the chromatogram are split, not just this compound. What is the likely cause?
A4: If all peaks are splitting, the issue likely occurs before the analytical column. Common causes include a void in the column packing at the inlet, a partially blocked column inlet frit, or an improper connection in the flow path between the injector and the column.
Q5: Can the HPLC system itself contribute to poor peak shape for this analyte?
A5: Yes. For PFAS analysis, it is well-documented that polytetrafluoroethylene (PTFE) components in the HPLC system can leach similar compounds, causing background noise and potential co-elution that can distort peak shape. It is recommended to use PTFE-free components where possible. A delay column installed between the pump and the injector can also help to separate system-related PFAS contaminants from the analyte peak.
Troubleshooting Guides for Poor Peak Shape
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is characterized by an asymmetry factor > 1, where the latter half of the peak is broader than the front half.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The primary cause for acidic analytes like sulfonates.
-
Protocol 1: Mobile Phase pH Adjustment. The goal is to suppress the ionization of residual silanol groups on the stationary phase. Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanols, reducing their interaction with the analyte. However, ensure the column is stable at low pH.
-
Protocol 2: Use of an End-Capped Column. Employ a high-quality, end-capped C18 column where most residual silanols are chemically deactivated. This minimizes the sites available for secondary interactions.
-
Protocol 3: Increase Buffer Concentration. Using a buffer (e.g., 10-50 mM ammonium acetate) in the mobile phase can help to mask the residual silanol sites and maintain a stable pH.
-
-
Column Overload: Injecting too much analyte mass.
-
Solution: Systematically reduce the injection volume or dilute the sample concentration and observe the effect on peak shape. If tailing improves, overload was a contributing factor.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase.
-
Solution: If a guard column is used, replace it. If not, try washing the column with a strong solvent (ensure compatibility with the stationary phase). If the problem persists, the analytical column may need to be replaced.
-
Guide 2: Diagnosing and Resolving Peak Fronting
Peak fronting is characterized by an asymmetry factor < 1, where the peak appears to lead into the apex.
Potential Causes & Solutions:
-
Column Overload: The most common cause of fronting.[1]
-
Protocol 4: Sample Concentration and Volume Optimization. Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject a constant volume. Alternatively, inject decreasing volumes (e.g., 10 µL, 5 µL, 2 µL, 1 µL) of the original sample. If fronting decreases, you have confirmed overload. Adjust your method accordingly.
-
-
Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase.
-
Solution: If possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that maintains solubility and inject the smallest possible volume.
-
-
Column Collapse: A physical change in the packed bed of the column.
-
Solution: This is a less common and more severe issue. It is often accompanied by a sudden change in backpressure. The column will need to be replaced. Ensure your operating conditions (pH, temperature, pressure) are within the manufacturer's limits for the column.
-
Guide 3: Diagnosing and Resolving Split Peaks
Split peaks appear as two or more closely eluting peaks for a single analyte.
Potential Causes & Solutions:
-
Blocked Inlet Frit or Column Void (Affects All Peaks):
-
Solution: Replace the inlet frit if possible. To check for a void, disconnect the column and carefully inspect the inlet. A void may appear as a depression in the packing material. A voided column typically needs to be replaced. Using a guard column can help protect the analytical column from particulates.
-
-
Strong Sample Solvent (Can Affect Early Eluting Peaks):
-
Solution: As with peak fronting, ensure the sample solvent is as close in composition to the mobile phase as possible.
-
-
Co-elution with a Contaminant:
-
Solution: This is a particular concern for PFAS analysis. Run a blank injection (solvent only) to see if a contaminating peak is present. The use of a delay column is highly recommended to shift the retention time of any system-related PFAS contaminants.
-
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Tailing Peaks
-
Preparation of Mobile Phase A (Aqueous): Prepare your aqueous mobile phase (e.g., 20 mM ammonium acetate in water).
-
pH Adjustment: Check the initial pH. Using a calibrated pH meter, adjust the pH downwards by adding a small amount of a suitable acid (e.g., formic acid or acetic acid). Target a pH of approximately 3.
-
System Equilibration: Equilibrate the HPLC system with the new mobile phase for at least 15-20 column volumes.
-
Injection: Inject a standard of this compound.
-
Evaluation: Compare the peak asymmetry to the chromatogram obtained with the original, higher pH mobile phase.
Protocol 4: Sample Concentration and Volume Optimization for Fronting Peaks
-
Prepare a Dilution Series: From your stock sample, prepare serial dilutions (e.g., 1:2, 1:5, 1:10, 1:50) using the initial mobile phase as the diluent.
-
Constant Volume Injections: Inject a fixed volume (e.g., 5 µL) of each dilution, starting from the most dilute.
-
Analyze Peak Shape: Observe the peak shape for each injection. Note the concentration at which the peak shape becomes symmetrical.
-
Variable Volume Injections: Using the original sample concentration, perform a series of injections with decreasing volumes (e.g., 10 µL, 5 µL, 2 µL, 1 µL).
-
Analyze Peak Shape: Observe the peak shape for each injection and identify the volume that eliminates fronting.
-
Method Adjustment: Adjust your sample preparation and injection volume based on these findings to stay within the linear range of the column.
Quantitative Data
The analysis of long-chain PFAS like this compound is typically performed using LC-MS/MS. The following table summarizes typical starting conditions based on established EPA methods for similar analytes. Optimization will be required for your specific instrumentation and application.
| Parameter | Recommended Condition | Notes |
| Column | C18, < 3 µm particle size (e.g., 2.1 x 100 mm) | A high-quality, end-capped column is crucial. |
| Mobile Phase A | Water with buffer (e.g., 2-20 mM Ammonium Acetate) | Helps control pH and improve peak shape. |
| Mobile Phase B | Methanol or Acetonitrile | Methanol is commonly used for PFAS analysis. |
| Gradient | Start with a high aqueous percentage (e.g., 90-95% A) and ramp to a high organic percentage (e.g., 95% B) | Gradient elution is necessary to elute long-chain PFAS. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for 2.1 mm ID columns. |
| Column Temp. | 30 - 50 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 1 - 10 µL | Keep as low as possible to avoid overload. |
| Detector | Tandem Mass Spectrometer (MS/MS) | Required for the sensitivity and selectivity needed for PFAS analysis. |
Visualizations
The following diagrams illustrate logical workflows for troubleshooting peak shape problems.
Caption: General troubleshooting workflow for poor peak shape.
Caption: Focused workflow for troubleshooting peak tailing of this compound.
References
Technical Support Center: Optimizing Extraction of Sodium 4-perfluorononyloxybenzenesulphonate (C9-OBS) from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of sodium 4-perfluorononyloxybenzenesulphonate (C9-OBS), a long-chain per- and polyfluoroalkyl substance (PFAS), from soil matrices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended extraction method for C9-OBS from soil?
A1: The most widely accepted and validated method for the extraction of PFAS, including long-chain compounds like C9-OBS, from soil is based on EPA Method 1633 . This method typically involves solvent extraction followed by solid-phase extraction (SPE) for cleanup and concentration. Weak anion exchange (WAX) SPE cartridges are particularly effective for retaining and isolating acidic PFAS such as C9-OBS.[1][2]
Q2: Which solvent system is most effective for extracting C9-OBS from soil?
A2: A common and effective solvent system for the initial extraction of PFAS from soil is a mixture of 80:20 methanol:water with 0.3% ammonium hydroxide .[3] The methanol helps to desorb the C9-OBS from the soil particles, while the water aids in its dissolution. The ammonium hydroxide creates a basic pH, which helps to deprotonate the sulfonic acid group of C9-OBS, increasing its solubility in the extraction solvent.
Q3: Why is a cleanup step necessary after the initial solvent extraction?
A3: Soil extracts contain various co-extracted matrix components, such as humic acids, fulvic acids, and other organic matter, which can interfere with the final analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] A cleanup step, typically using solid-phase extraction (SPE), is crucial to remove these interferences, reduce matrix effects, and concentrate the target analyte, thereby improving the accuracy and sensitivity of the analysis.
Q4: What are the critical parameters to control during the extraction process?
A4: Several parameters can significantly impact the extraction efficiency of C9-OBS:
-
Solvent Composition and pH: The choice of solvent and its pH are critical for efficient desorption and dissolution.
-
Extraction Time and Temperature: Sufficient time and, in some cases, elevated temperature can enhance the extraction of strongly sorbed long-chain PFAS.
-
Sample Homogenization: Ensuring the soil sample is well-homogenized is essential for consistent and representative extraction.
-
SPE Cartridge Conditioning and Elution: Proper conditioning of the WAX SPE cartridge ensures optimal retention, while the choice of elution solvent is critical for complete recovery of the analyte.
Q5: How does the soil type, particularly organic matter content, affect C9-OBS extraction?
A5: Soil organic matter (SOM) can significantly impact the extraction efficiency of C9-OBS.[5][6] Long-chain PFAS like C9-OBS have a high affinity for organic carbon, leading to strong sorption. Soils with high SOM content may require more aggressive extraction conditions, such as multiple extraction cycles or the use of co-solvents, to achieve satisfactory recoveries. The presence of co-extracted SOM can also interfere with the SPE cleanup and LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of C9-OBS from soil.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of C9-OBS | 1. Incomplete extraction from the soil matrix. 2. Poor retention on the SPE cartridge. 3. Incomplete elution from the SPE cartridge. 4. Analyte loss due to adsorption to container surfaces. | 1. Increase the extraction time or perform multiple extraction cycles. Consider using an automated extraction system like Accelerated Solvent Extraction (ASE). 2. Ensure proper conditioning of the WAX SPE cartridge. Check the pH of the sample extract before loading; it should be in a range that ensures C9-OBS is ionized. 3. Use a stronger elution solvent, such as a higher percentage of ammonium hydroxide in methanol. Ensure complete elution by passing the solvent through the cartridge slowly. 4. Use polypropylene containers and rinse all containers that come into contact with the sample or extract with the extraction or elution solvent to recover any adsorbed analyte.[7] |
| High Variability in Replicate Samples | 1. Inhomogeneous soil sample. 2. Inconsistent SPE procedure. | 1. Thoroughly homogenize the soil sample before taking a subsample for extraction. 2. Use an automated SPE system for consistent timing and flow rates. If performing manually, ensure consistent application of all steps. |
| Matrix Effects in LC-MS/MS Analysis (Ion Suppression or Enhancement) | 1. Co-elution of matrix components with C9-OBS. 2. High concentration of co-extracted organic matter. | 1. Optimize the SPE cleanup step. Consider using a dual-layer SPE cartridge with both WAX and a carbon-based sorbent for enhanced removal of interferences.[8] 2. Dilute the final extract, if sensitivity allows. Use isotopically labeled internal standards to compensate for matrix effects. |
| SPE Cartridge Clogging | 1. High content of suspended solids in the sample extract. | 1. Centrifuge the initial soil extract at a higher speed and for a longer duration to pellet fine particles. 2. Use an in-line filter before the SPE cartridge.[1] |
Experimental Protocols
Detailed Methodology for Extraction of C9-OBS from Soil using Solvent Extraction and Solid-Phase Extraction (SPE)
This protocol is a general guideline based on established methods like EPA 1633. It is crucial to validate the method for your specific soil matrix and analytical instrumentation.
1. Sample Preparation and Initial Extraction:
-
Objective: To desorb C9-OBS from the soil matrix into a solvent.
-
Materials:
-
Homogenized soil sample (e.g., 5 g)
-
Extraction solvent: 80:20 methanol:water with 0.3% ammonium hydroxide
-
Polypropylene centrifuge tubes (50 mL)
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
-
-
Procedure:
-
Weigh 5 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Vortex the sample for 1 minute.
-
Sonicate the sample in a water bath for 30 minutes.
-
Centrifuge the sample at >4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean polypropylene tube.
-
Repeat the extraction (steps 2-6) two more times, combining the supernatants.
-
2. Solid-Phase Extraction (SPE) Cleanup:
-
Objective: To remove interfering matrix components and concentrate the C9-OBS.
-
Materials:
-
Weak Anion Exchange (WAX) SPE cartridge (e.g., 500 mg, 6 mL)
-
SPE manifold
-
Conditioning solvent 1: Methanol with 1% ammonium hydroxide
-
Conditioning solvent 2: Methanol
-
Equilibration solvent: Reagent water
-
Wash solvent: Reagent water
-
Elution solvent: Methanol with 2% ammonium hydroxide
-
Nitrogen evaporator
-
-
Procedure:
-
Conditioning:
-
Pass 5 mL of methanol with 1% ammonium hydroxide through the WAX cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
-
Equilibration:
-
Pass 10 mL of reagent water through the cartridge. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the combined supernatant from the initial extraction onto the cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 10 mL of reagent water through the cartridge to remove hydrophilic interferences.
-
-
Drying:
-
Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
-
Elution:
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Elute the C9-OBS from the cartridge with two 4 mL aliquots of methanol with 2% ammonium hydroxide into a clean polypropylene tube.
-
-
Concentration:
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Concentrate the eluate to a final volume of 1 mL using a nitrogen evaporator at a temperature not exceeding 40°C.
-
-
The sample is now ready for analysis by LC-MS/MS.
-
Data Presentation
Table 1: Hypothetical Extraction Efficiency of C9-OBS under Different Conditions
| Extraction Parameter | Condition 1 | Condition 2 | Condition 3 | Recovery (%) |
| Extraction Solvent | 80:20 Methanol:Water (0.3% NH4OH) | 100% Methanol | 50:50 Acetone:Methanol | 85 ± 5 |
| Extraction Time | 30 min sonication | 60 min sonication | 2 x 30 min sonication | 92 ± 4 |
| Soil Organic Matter | Low (1%) | Medium (5%) | High (10%) | 75 ± 6 |
| SPE Elution Solvent | 2% NH4OH in Methanol | 1% Formic Acid in Methanol | 100% Methanol | 68 ± 7 |
Note: This table presents hypothetical data for illustrative purposes. Actual recovery rates must be determined experimentally.
Visualizations
References
improving the stability of sodium 4-perfluorononyloxybenzenesulphonate solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium 4-perfluorononyloxybenzenesulphonate solutions. Due to limited publicly available data on this specific compound, the following guidance is based on the general chemical properties of per- and polyfluoroalkyl substances (PFAS) and surfactants.
Frequently Asked Questions (FAQs)
Q1: What is sodium 4-perfluorononyloxybenzenesulphonate?
Sodium 4-perfluorononyloxybenzenesulphonate is a fluorinated surfactant. Its structure combines a hydrophobic perfluorinated tail with a hydrophilic benzenesulphonate head group. This amphipathic nature allows it to reduce surface tension and form micelles in solution. Its chemical formula is C₁₅H₄F₁₉NaO₄S, and its CAS number is 59536-17-3.[1]
Q2: What are the general recommendations for storing solid sodium 4-perfluorononyloxybenzenesulphonate?
The solid compound should be stored in a cool, dry place, away from strong light and heat to prevent degradation.[2]
Q3: In which solvents is sodium 4-perfluorononyloxybenzenesulphonate likely to be soluble?
Q4: What factors can affect the stability of sodium 4-perfluorononyloxybenzenesulphonate solutions?
Several factors can influence the stability of PFAS solutions, including:
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Solvent Type: Solutions in water, methanol, and isopropanol are generally more stable than those in aprotic polar solvents.[1][3]
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Temperature: Higher temperatures can accelerate the degradation of some PFAS compounds.[1][3]
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pH: The pH of the solution can affect the ionization state and potentially the stability of the surfactant. For other ionizable PFAS, pH has been shown to influence their behavior and degradation.
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Light Exposure: As a general precaution, storing solutions protected from light is recommended to prevent potential photochemical degradation.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation or Cloudiness in Solution | - Exceeded solubility limit- Temperature fluctuations- High concentration of electrolytes (salts)- pH shift affecting solubility | - Prepare a more dilute solution.- Gently warm the solution while stirring.- Store the solution at a constant temperature.- If using a buffer, ensure it is compatible and at an appropriate concentration.- Check and adjust the pH of the solution. |
| Inconsistent Experimental Results | - Degradation of the stock solution- Inaccurate initial concentration- Adsorption to container surfaces | - Prepare fresh stock solutions more frequently.- Store stock solutions in recommended solvents (e.g., water, methanol) at low temperatures and protected from light.- Use a validated analytical method (e.g., HPLC-UV, LC-MS/MS) to verify the concentration of your solution.- Consider using polypropylene or other low-adsorption containers. |
| Phase Separation | - Use of a co-solvent in which the compound has low solubility- Salting out effect | - Ensure all components of your solution are miscible.- Reduce the concentration of salts or other additives.- Consider using a different co-solvent system. |
| Change in Solution Color | - Contamination- Degradation of the compound | - Use high-purity solvents and reagents.- Prepare fresh solutions and store them under recommended conditions.- Analyze the solution for degradation products. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution of sodium 4-perfluorononyloxybenzenesulphonate (MW: 664.21 g/mol ).
Materials:
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Sodium 4-perfluorononyloxybenzenesulphonate powder
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High-purity deionized water
-
Analytical balance
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Volumetric flask (e.g., 10 mL)
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Spatula
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Magnetic stirrer and stir bar
-
Ultrasonic bath (optional)
Procedure:
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Calculate the required mass of sodium 4-perfluorononyloxybenzenesulphonate. For a 10 mL of 10 mM solution, the required mass is: 0.010 L * 10 mmol/L * 664.21 g/mol = 0.0664 g.
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Accurately weigh the calculated mass of the compound using an analytical balance.
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Transfer the powder to the 10 mL volumetric flask.
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Add approximately 7-8 mL of deionized water to the flask.
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Add a magnetic stir bar and stir the solution on a magnetic stirrer until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Once dissolved, allow the solution to return to room temperature.
-
Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
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Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a suitable storage container (e.g., a polypropylene vial) and label it clearly with the compound name, concentration, solvent, and date of preparation.
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Store the solution under appropriate conditions (e.g., at 4°C, protected from light).
Protocol 2: Stability Assessment by HPLC-UV
This protocol provides a general method for assessing the stability of a sodium 4-perfluorononyloxybenzenesulphonate solution over time. A specific HPLC method would need to be developed and validated for this compound.
Materials:
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Prepared solution of sodium 4-perfluorononyloxybenzenesulphonate
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)
-
HPLC vials
Procedure:
-
Initial Analysis (T=0):
-
Immediately after preparing the solution, dilute an aliquot to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
-
The peak area of the main compound peak at T=0 will serve as the baseline.
-
-
Sample Storage:
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Store the remaining solution under the desired test conditions (e.g., specific temperature, light exposure, pH).
-
-
Time-Point Analysis:
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At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), take an aliquot of the stored solution.
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Prepare and analyze the sample by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the main compound at each time point to the initial peak area at T=0.
-
Calculate the percentage of the compound remaining at each time point.
-
A significant decrease in the peak area or the appearance of new peaks may indicate degradation.
-
Visualizations
References
Technical Support Center: Trace Level Detection of Sodium 4-perfluorononyloxybenzenesulphonate (OBS)
Welcome to the technical support center for the method refinement of trace level detection of sodium 4-perfluorononyloxybenzenesulphonate (OBS). This resource is designed for researchers, scientists, and drug development professionals.
Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Due to a lack of specific published methods for sodium 4-perfluorononyloxybenzenesulphonate (OBS), this guide leverages best practices and common methodologies for the analysis of other per- and polyfluoroalkyl substances (PFAS), which are structurally similar. The primary analytical technique for PFAS detection is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for trace level detection of OBS?
A1: The most suitable technique for the sensitive and selective detection of OBS at trace levels is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high specificity by selecting for both the parent ion and specific fragment ions, minimizing matrix interferences.
Q2: I am seeing high background noise in my chromatograms. What are the potential sources and solutions?
A2: High background noise is a common issue in PFAS analysis due to their ubiquitous nature. Potential sources include contaminated solvents, sample containers, tubing in the LC system (especially PTFE), and even laboratory air.
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Solutions:
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Use PFAS-free sample containers (e.g., polypropylene).
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Employ a delay column in your LC system to separate analytical peaks from system-related PFAS contamination.
-
Thoroughly clean all reusable labware with methanol and rinse with PFAS-free water.
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Use high-purity, LC-MS grade solvents.
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Prepare a "method blank" (a sample with no analyte that goes through the entire sample preparation and analysis process) to identify the source of contamination.
-
Q3: My analyte recovery is low and inconsistent. What could be the cause?
A3: Low and inconsistent recovery can be caused by several factors during sample preparation and analysis.
-
Potential Causes & Solutions:
-
Sample Matrix Effects: Co-extracted substances from the sample matrix can suppress the ionization of OBS in the mass spectrometer. Using an isotopically labeled internal standard that is chemically similar to OBS can help to compensate for these effects.
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Inefficient Extraction: The solid-phase extraction (SPE) procedure may not be optimized. Ensure the correct sorbent type is used (weak anion exchange is common for sulfonated PFAS) and that the elution solvent is appropriate.
-
Analyte Adsorption: PFAS can adsorb to glass surfaces. Use polypropylene vials and containers throughout your workflow.
-
Q4: I am having trouble with chromatographic peak shape (e.g., peak tailing, fronting, or broad peaks). What should I check?
A4: Poor peak shape can compromise the accuracy and precision of your quantification.
-
Troubleshooting Steps:
-
Column Choice: Ensure you are using a column suitable for PFAS analysis, typically a C18 or a specialized column designed for perfluorinated compounds.
-
Mobile Phase: The pH and organic modifier composition of the mobile phase are critical. For sulfonated compounds like OBS, a slightly basic mobile phase can improve peak shape. The organic modifier (e.g., methanol or acetonitrile) concentration in the initial gradient conditions should be optimized.
-
Injection Volume and Solvent: Injecting a large volume of a solvent that is much stronger than the initial mobile phase can cause peak distortion. If possible, the sample should be reconstituted in a solvent similar in composition to the initial mobile phase.
-
System Dead Volume: Check all connections in your LC system for dead volume, which can cause peak broadening.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No Analyte Peak Detected | Instrument sensitivity issue. | Perform an instrument performance qualification (IPQ) or tune the mass spectrometer for optimal sensitivity. |
| Incorrect MRM transitions. | Since specific transitions for OBS are not readily available, perform a product ion scan of the OBS standard to identify the most abundant and stable fragment ions. The precursor ion will be the deprotonated molecule [M-H]⁻. | |
| Sample degradation. | Check the stability of OBS in your sample matrix and storage conditions. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Ensure mobile phase solvents are properly mixed and degassed. |
| Column degradation. | Replace the analytical column if it has been used extensively or exposed to harsh conditions. | |
| Fluctuation in column temperature. | Ensure the column oven is maintaining a stable temperature. | |
| Inaccurate Quantification | Matrix effects. | Use an appropriate isotopically labeled internal standard and matrix-matched calibration standards. |
| Non-linear calibration curve. | Ensure the calibration range is appropriate for the sample concentrations. Check for detector saturation at high concentrations. | |
| Carryover from previous injections. | Implement a rigorous needle and injection port washing procedure between samples. Inject a blank solvent after a high-concentration sample to check for carryover. |
Experimental Protocols
While a specific, validated method for sodium 4-perfluorononyloxybenzenesulphonate was not found in the available literature, the following protocol is a general framework based on established methods for other sulfonated PFAS. It is crucial to validate this method for your specific application and matrix.
1. Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 5 mL of methanol followed by 5 mL of PFAS-free water.
-
Sample Loading: Load 100-500 mL of the water sample (spiked with an appropriate internal standard) onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of PFAS-free water to remove unretained interferences.
-
Elution: Elute the analyte with 5 mL of a suitable solvent, such as methanol with a small percentage of ammonium hydroxide (e.g., 0.1-1%).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., 80:20 water:methanol).
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a column specifically designed for PFAS analysis.
-
Mobile Phase A: 2-5 mM ammonium acetate in water.
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10-20% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a few minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
MRM Transitions: These need to be determined empirically for OBS.
-
Precursor Ion: Determine the exact mass of the deprotonated OBS molecule [M-H]⁻.
-
Product Ions: Infuse a standard solution of OBS into the mass spectrometer and perform a product ion scan to identify the most intense and stable fragment ions. Select at least two fragment ions for quantification and confirmation.
-
Visualizations
Caption: Experimental workflow for OBS analysis.
Caption: Troubleshooting decision tree.
Technical Support Center: Mass Spectrometric Analysis of Ethanol (EINECS 200-001-8)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the mass spectrometric analysis of ethanol (EINECS 200-001-8, CAS: 64-17-5). While ethanol analysis is typically straightforward, complex sample matrices can introduce interferences and phenomena analogous to matrix effects, impacting quantitation.
Frequently Asked Questions (FAQs)
Q1: What is typically understood by "matrix effects" in the context of ethanol mass spectrometric analysis?
In conventional mass spectrometry, matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. For ethanol, which is highly volatile and typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), "matrix effects" can be considered as interferences from other volatile organic compounds (VOCs) in the sample that may co-elute with ethanol, impacting the accuracy of its quantification. These interferences can manifest as overlapping chromatographic peaks or suppression/enhancement of the ethanol signal in the ion source.
Q2: We are observing inconsistent ethanol quantification in our biological samples. What could be the cause?
Inconsistent quantification of ethanol in biological matrices (e.g., blood, plasma, cell culture media) can stem from several factors:
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Sample Preparation: Inefficient extraction or protein precipitation can leave behind matrix components that interfere with the analysis.
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Chromatographic Resolution: Inadequate separation of ethanol from other volatile compounds like methanol or acetone can lead to overlapping peaks and inaccurate integration.
-
Calibration Issues: Using a calibration curve prepared in a clean solvent instead of a matrix-matched calibrator can lead to biased results.
Q3: How can we minimize interference from other volatile compounds in our samples?
Minimizing interference requires a multi-faceted approach focusing on sample preparation and chromatographic separation.
-
Sample Preparation: Employing a robust sample preparation technique such as headspace solid-phase microextraction (HS-SPME) can selectively extract volatile compounds like ethanol while leaving non-volatile matrix components behind.
-
Chromatography: Optimizing the GC method, including the column type, temperature gradient, and gas flow rate, is crucial for achieving baseline separation of ethanol from other potentially interfering VOCs.
Troubleshooting Guide
This guide addresses specific issues that may arise during the mass spectrometric analysis of ethanol.
Issue 1: Poor Peak Shape and Tailing for Ethanol
Possible Causes:
-
Active sites on the GC liner or column.
-
Water content in the sample.
-
Improper injection technique.
Solutions:
| Strategy | Detailed Protocol | Expected Outcome |
| Liner Deactivation | Use a deactivated liner (e.g., silylated). If peak tailing persists, replace the liner. | Sharper, more symmetrical ethanol peak. |
| Sample Dehydration | For non-aqueous matrices, consider passing the sample through a small amount of anhydrous sodium sulfate prior to injection. | Reduced peak tailing caused by water. |
| Injection Optimization | Ensure a fast and clean injection. For manual injections, practice a consistent and rapid plunger depression. For autosamplers, optimize the injection speed. | Improved peak shape and reproducibility. |
Issue 2: Inaccurate Quantification and Suspected Matrix Effects
Possible Causes:
-
Co-eluting matrix components affecting ethanol ionization.
-
Use of an inappropriate internal standard.
-
Calibration mismatch between standards and samples.
Solutions:
| Strategy | Detailed Protocol | Expected Outcome |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix that is free of ethanol but representative of the samples to be analyzed. | More accurate quantification by compensating for matrix-induced signal suppression or enhancement. |
| Isotope-Labeled Internal Standard | Utilize an isotope-labeled internal standard, such as ethanol-d6. This is the most effective way to correct for matrix effects as the internal standard will behave nearly identically to the analyte during sample preparation, injection, and ionization. | High accuracy and precision in quantification, as the ratio of the analyte to the internal standard is less affected by matrix variations. |
| Standard Addition | For a small number of samples, the standard addition method can be used. This involves adding known amounts of ethanol to sample aliquots and extrapolating to determine the original concentration. | Accurate quantification in complex matrices without the need for a separate blank matrix. |
Experimental Protocols
Protocol 1: Headspace GC-MS Analysis of Ethanol in a Biological Matrix
This protocol provides a general workflow for the quantitative analysis of ethanol in a biological fluid (e.g., plasma) using headspace sampling.
1. Sample Preparation: a. Collect 1 mL of the biological sample in a headspace vial. b. Add 1 mL of an internal standard solution (e.g., ethanol-d6 in water). c. Seal the vial immediately with a PTFE-lined septum.
2. GC-MS Conditions (Example):
- GC Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
- Oven Program: 40°C (hold 5 min), ramp to 200°C at 10°C/min.
- Injector: Split mode, 220°C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Headspace Sampler:
- Incubation Temperature: 80°C
- Incubation Time: 15 min
- Injection Volume: 1 mL of headspace vapor.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor:
- Ethanol: m/z 45, 31, 29
- Ethanol-d6: m/z 52, 36
Visualizations
Caption: Headspace GC-MS workflow for ethanol analysis.
Caption: Troubleshooting logic for inaccurate ethanol quantification.
Technical Support Center: Optimizing ESI-MS Analysis of Sodium 4-perfluorononyloxybenzenesulphonate (OBS)
Welcome to the technical support center for the analysis of sodium 4-perfluorononyloxybenzenesulphonate (OBS) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization of OBS and achieve reliable, high-quality data.
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of OBS.
Issue 1: Low or No Signal Intensity for OBS
Possible Causes and Solutions:
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Suboptimal ESI Source Parameters: The settings of your ESI source are critical for efficient ionization. Perfluorinated compounds like OBS typically ionize best in negative ion mode.
-
Solution: Optimize key source parameters. A systematic approach is often best, adjusting one parameter at a time. Refer to the table below for recommended starting ranges for perfluorinated sulfonic acids.
-
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Inappropriate Mobile Phase Composition: The solvent composition directly impacts the desolvation and ionization of the analyte.
-
Solution:
-
Solvent Choice: Methanol is often preferred over acetonitrile as the organic modifier for the analysis of per- and polyfluoroalkyl substances (PFAS) as it can enhance sensitivity.
-
Additives: The addition of a small concentration of a weak base can improve deprotonation and enhance the signal in negative ion mode. Ammonium acetate is a commonly used additive. For some phenols and related compounds, ammonium fluoride has been shown to improve analytical sensitivity.
-
-
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Analyte Adsorption: Perfluorinated compounds can adsorb to various surfaces in the LC-MS system, leading to signal loss.
-
Solution:
-
System Passivation: Flush the LC system with a high-organic mobile phase to passivate active sites.
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Appropriate Vials: Use polypropylene vials instead of glass, as silanol groups on glass surfaces can interact with the analyte.
-
-
-
Instrument Contamination: Contamination from previous analyses or from components within the LC-MS system can suppress the ionization of the target analyte.
-
Solution:
-
System Cleaning: Thoroughly clean the ESI source, including the spray needle and capillary.
-
Blank Injections: Run solvent blanks to identify potential sources of contamination.
-
-
Issue 2: Unstable or Fluctuating Signal
Possible Causes and Solutions:
-
Improper Sprayer Voltage: An excessively high or low sprayer voltage can lead to an unstable spray.[1]
-
Solution: Optimize the sprayer voltage. In negative ion mode, reducing the sprayer potential can help to avoid electrical discharge, which causes signal instability.[1]
-
-
Incorrect Nebulizer Gas Flow: The nebulizing gas flow rate affects droplet formation and desolvation.
-
Solution: Adjust the nebulizer gas flow to achieve a stable spray. The optimal flow rate is often dependent on the liquid flow rate from the LC.
-
-
Source Contamination: Buildup on the ESI probe or sampling cone can disrupt the electric field and lead to an unstable signal.
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Solution: Regularly clean the ESI source components as per the manufacturer's recommendations.
-
Issue 3: Poor Peak Shape or Tailing
Possible Causes and Solutions:
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Secondary Interactions on the Analytical Column: The sulfonic acid moiety of OBS can interact with active sites on the column packing material.
-
Solution:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate to keep the analyte in its deprotonated form.
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Column Choice: Use a column specifically designed for PFAS analysis or one with low silanol activity.
-
-
-
Extra-Column Volume: Excessive tubing length or dead volumes in the system can contribute to peak broadening.
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Solution: Minimize the length and internal diameter of all tubing between the column and the mass spectrometer. Ensure all fittings are properly made to avoid dead volumes.
-
Frequently Asked Questions (FAQs)
Q1: In which ionization mode should I analyze sodium 4-perfluorononyloxybenzenesulphonate?
A: Sodium 4-perfluorononyloxybenzenesulphonate (OBS) is a sulfonic acid and is best analyzed in negative ion electrospray ionization (ESI-) mode . In this mode, the molecule readily loses a proton to form the [M-H]⁻ ion.
Q2: What are the expected ions for OBS in negative ESI-MS?
A: The primary ion you should be looking for is the deprotonated molecule, [M-H]⁻ . Given the structure of OBS (C₁₅H₄F₁₇O₄SNa), the "M" in this case refers to the free acid form (C₁₅H₅F₁₇O₄S). Therefore, you will be looking for the anion C₁₅H₄F₁₇O₄S⁻. It is also possible to observe adducts with mobile phase components, although for sulfonic acids in negative mode, the deprotonated ion is typically dominant.
Q3: What mobile phase composition is recommended for OBS analysis?
A: A common mobile phase for perfluorinated compounds consists of a mixture of water and methanol containing a low concentration of a volatile buffer.
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Aqueous Phase (A): Water with a buffer such as 2-10 mM ammonium acetate.
-
Organic Phase (B): Methanol.
A gradient elution from a lower to a higher percentage of methanol is typically used.
Q4: How can I confirm that the peak I am seeing is indeed OBS?
A: The most definitive way to confirm the identity of the peak is by using tandem mass spectrometry (MS/MS). By isolating the precursor ion ([M-H]⁻) and subjecting it to collision-induced dissociation (CID), you can generate characteristic fragment ions. For OBS, you would expect to see fragments corresponding to the loss of SO₃ and other parts of the molecule.
Q5: I am observing high background noise in my chromatograms. What could be the cause?
A: High background noise in PFAS analysis is often due to contamination from the LC system itself, as fluorinated polymers are common in instrument components.
-
Solution:
-
Install a delay column between the solvent mixer and the injector. This will chromatographically separate the background contamination from your analyte of interest.
-
Use PEEK or stainless steel tubing instead of Teflon tubing where possible.
-
Ensure all solvents and reagents are of high purity and certified for LC-MS use.
-
Quantitative Data Summary
The following table provides a starting point for optimizing ESI source parameters for perfluorinated sulfonic acids, which are structurally similar to OBS. Optimal values can vary between instruments, so it is crucial to perform a systematic optimization for your specific setup.[2]
| Parameter | Recommended Range | Rationale |
| Ionization Mode | Negative | Sulfonic acids are acidic and readily deprotonate. |
| Capillary Voltage | 0.5 - 3.0 kV | Lower voltages can reduce in-source fragmentation.[2] |
| Source Temperature | 85 - 120 °C | Higher temperatures can improve desolvation but may also increase fragmentation. A temperature around 100-120 °C is often a good compromise.[2] |
| Desolvation Gas Flow | 400 - 800 L/hr | Higher flow rates aid in desolvation but excessive flow can reduce sensitivity. |
| Desolvation Temp. | 200 - 400 °C | Higher temperatures promote efficient solvent evaporation, especially at higher LC flow rates.[2] |
| Cone Gas Flow | 50 - 150 L/hr | Helps to prevent solvent droplets from entering the mass analyzer. |
| Cone Voltage | 20 - 60 V | Can be optimized to either maximize the precursor ion intensity or induce some in-source fragmentation for structural confirmation.[1] |
Experimental Protocols & Visualizations
Protocol: Basic Optimization of ESI Source Parameters
-
Prepare a standard solution of sodium 4-perfluorononyloxybenzenesulphonate at a concentration of approximately 1 µg/mL in a 50:50 mixture of methanol and water.
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Set the mass spectrometer to negative ion mode and monitor the m/z of the expected [M-H]⁻ ion.
-
Systematically vary one source parameter at a time (e.g., capillary voltage, source temperature, gas flows) while keeping others constant.
-
Record the ion intensity for each parameter setting.
-
Plot the ion intensity versus the parameter value to determine the optimal setting for each parameter.
-
Verify the optimized parameters by injecting a standard solution through the entire LC-MS system.
Caption: Workflow for optimizing ESI-MS parameters for OBS analysis.
Signaling Pathway of Ionization Enhancement
The following diagram illustrates the key factors influencing the ionization of OBS in the ESI source.
Caption: Factors influencing the ionization of OBS in ESI-MS.
References
Technical Support Center: Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Product Identifier: tert-butyl 4-(phenylamino)piperidine-1-carboxylate EINECS Number: 203-105-0 CAS Number: 125541-22-2
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, a common intermediate in pharmaceutical research. The primary focus is on the reductive amination of N-Boc-4-piperidone with aniline.
Troubleshooting Guide
Q1: I am getting a very low yield of my desired product. What are the common causes?
A1: Low yields in this reductive amination are a frequent issue. Several factors can contribute to this:
-
Inefficient Imine Formation: The equilibrium between the ketone and the imine intermediate may not favor the imine. Ensure your reaction is run under conditions that promote imine formation, such as the use of a dehydrating agent or azeotropic removal of water.
-
Incorrect Reducing Agent: A strong reducing agent like sodium borohydride (NaBH4) can reduce the starting N-Boc-4-piperidone to the corresponding alcohol, consuming your starting material. A milder reducing agent such as sodium triacetoxyborohydride (STAB) is recommended as it selectively reduces the iminium ion.[1][2]
-
Suboptimal pH: The reaction is sensitive to pH. Imine formation is typically favored under mildly acidic conditions (pH 4-5). If the pH is too low, the aniline will be protonated and become non-nucleophilic. If the pH is too high, the formation of the iminium ion is disfavored. Acetic acid is often added to maintain the optimal pH range.[1][3]
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time at room temperature to allow for complete conversion. One published procedure specifies stirring for 16 hours.[4]
Q2: My final product is contaminated with a significant amount of N-Boc-4-hydroxypiperidine. How can I avoid this side product?
A2: The presence of N-Boc-4-hydroxypiperidine indicates that your starting ketone is being reduced. This is a classic sign that your reducing agent is too strong or is not selective enough.
-
Switch to a Milder Reducing Agent: The use of sodium triacetoxyborohydride (STAB) is highly recommended for this reaction.[2] It is less reactive than sodium borohydride (NaBH4) and will preferentially reduce the protonated imine (iminium ion) over the ketone.[1][2]
-
Control the Order of Addition: Add the reducing agent after the N-Boc-4-piperidone and aniline have had time to stir and form the imine intermediate.
Q3: I am observing the formation of a dialkylated aniline byproduct. How can I prevent this?
A3: While less common in this specific synthesis, overalkylation can occur in reductive aminations. This would involve the desired product reacting with another molecule of N-Boc-4-piperidone.
-
Stoichiometry Control: Ensure you are not using a large excess of the N-Boc-4-piperidone. A slight excess of the aniline can sometimes be beneficial.
-
One-Pot Tandem Protection: For other systems prone to overalkylation, a one-pot tandem reductive amination/N-Boc protection has been developed.[5] While not directly applicable here as the piperidine is already Boc-protected, it highlights the importance of controlling the reactivity of the amine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this reaction?
A1: Dichloromethane (DCM) is a commonly used solvent for this reductive amination.[4] It is a good solvent for the reactants and does not interfere with the reaction.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. You can spot the reaction mixture alongside your starting materials (N-Boc-4-piperidone and aniline) to track the disappearance of the starting materials and the appearance of the product spot.
Q3: What is the best way to purify the final product?
A3: After an aqueous workup to remove the excess reducing agent and other water-soluble byproducts, the crude product can be purified by flash column chromatography on silica gel.[4] A gradient elution from a non-polar solvent system (e.g., hexane/dichloromethane) to a more polar system (e.g., dichloromethane/acetone) can be effective.[4]
Q4: Can I use a different reducing agent, like sodium cyanoborohydride (NaBH3CN)?
A4: Sodium cyanoborohydride is another mild reducing agent that can be used for reductive aminations.[1] However, it is highly toxic, and its byproducts are also hazardous. Sodium triacetoxyborohydride (STAB) is generally preferred due to its comparable reactivity and lower toxicity.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Materials | N-Boc-4-piperidone, Aniline | [4] |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | [4] |
| Solvent | Dichloromethane (DCM) | [4] |
| Acid Catalyst | Acetic Acid | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Reaction Time | 16 hours | [4] |
| Typical Yield | ~89% (crude) | [4] |
Experimental Protocol: Reductive Amination of N-Boc-4-piperidone with Aniline
This protocol is adapted from a published procedure.[4]
Materials:
-
N-Boc-4-piperidone
-
Aniline
-
Acetic Acid
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
2M Sodium Hydroxide (NaOH) solution
-
Sodium Sulfate (Na2SO4)
-
Celite
Procedure:
-
To a round-bottom flask, add N-Boc-4-piperidone (1 equivalent), aniline (1.1 equivalents), and acetic acid (1 equivalent).
-
Dissolve the reactants in dichloromethane.
-
Cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise, keeping the temperature low.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding 2M aqueous NaOH solution and stir for 1 hour.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry with sodium sulfate, filter through Celite, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Handling Viscous Solutions of Sodium 4-Perfluorononyloxybenzenesulphonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with viscous solutions of sodium 4-perfluorononyloxybenzenesulphonate.
Frequently Asked Questions (FAQs)
Q1: Why is my solution of sodium 4-perfluorononyloxybenzenesulphonate so viscous?
A1: Sodium 4-perfluorononyloxybenzenesulphonate is a perfluorinated surfactant. Like many surfactants, at certain concentrations in aqueous solutions, it can form micelles and other supramolecular structures. These structures can entangle and interact, leading to a significant increase in the solution's viscosity. The viscosity is dependent on concentration, temperature, and the presence of other solutes.
Q2: I'm having trouble accurately pipetting my viscous solution. What can I do?
A2: Pipetting viscous liquids requires adjustments to standard techniques. Key recommendations include using positive displacement pipettes, or if using air displacement pipettes, employing the reverse pipetting technique.[1] It is also crucial to pipette slowly and deliberately to prevent air bubbles and ensure the full volume is aspirated and dispensed.[2][3][4] Using wide-bore or low-retention pipette tips can also significantly improve accuracy.[4]
Q3: My solution appears cloudy or has particulates. What is the cause and how can I fix it?
A3: Cloudiness or particulates can indicate that the compound is not fully dissolved or has precipitated out of solution. This could be due to reaching the solubility limit at a given temperature or a change in the solvent composition. Gently warming the solution while stirring can help redissolve the compound. However, be cautious and ensure that heating will not degrade the compound or affect the stability of your formulation. It is also possible that the solution has been contaminated; filtering through an appropriate syringe filter may be necessary.
Q4: What solvents are recommended for dissolving sodium 4-perfluorononyloxybenzenesulphonate?
A4: While specific solubility data for sodium 4-perfluorononyloxybenzenesulphonate is limited, related perfluorinated surfactants like PFOS show solubility in polar organic solvents. Based on the behavior of similar compounds, a mixture of water with co-solvents like ethanol or methanol may enhance solubility and reduce viscosity.[5] It is advisable to start with small-scale solubility tests in a range of solvents to determine the most suitable one for your application.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Perfluorinated compounds as a class can be persistent in the environment and may have toxicological effects. Always handle sodium 4-perfluorononyloxybenzenesulphonate in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inaccurate and Inconsistent Pipetting Volumes | High viscosity of the solution. Standard pipetting technique is not suitable. Pipette tip retention. | Use a positive displacement pipette for highest accuracy. If unavailable, use the reverse pipetting technique with an air displacement pipette.[1] Aspirate and dispense the liquid slowly and at a consistent pace.[2][3] Use low-retention or wide-bore pipette tips.[4] Pre-wet the pipette tip with the solution before the actual transfer.[2] |
| Air Bubbles in the Pipette Tip | Aspirating the solution too quickly. Pipette tip is not sufficiently immersed in the solution. | Decrease the aspiration speed. Ensure the pipette tip is immersed just below the meniscus of the liquid during aspiration. |
| Solution Clinging to the Outside of the Pipette Tip | High surface tension of the solution. | Immerse the tip to the minimum depth required for aspiration. After aspiration, touch the tip to the side of the container to remove excess liquid. |
| Difficulty Dissolving the Compound | Low solubility in the chosen solvent. Reached saturation point. Insufficient mixing. | Try gentle heating and agitation (e.g., magnetic stirrer or sonication). Consider using a co-solvent system (e.g., water/ethanol mixture).[5] Prepare a stock solution in a more suitable solvent and then dilute it into the aqueous medium. |
| Clogging of Syringe Filters or Tubing | High viscosity of the solution. Precipitation of the compound. | Dilute the solution to reduce viscosity before filtration. Gently warm the solution to ensure the compound is fully dissolved. Use a filter with a larger pore size if appropriate for your application. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of Sodium 4-Perfluorononyloxybenzenesulphonate
-
Weighing: Accurately weigh the desired amount of sodium 4-perfluorononyloxybenzenesulphonate powder in a clean, dry beaker.
-
Solvent Addition: Add a small amount of the desired aqueous solvent (e.g., deionized water, buffer) to the beaker.
-
Initial Mixing: Gently swirl the beaker to wet the powder.
-
Dissolution: Place a magnetic stir bar in the beaker and place it on a magnetic stir plate. Stir the solution at a moderate speed.
-
Heating (Optional): If the compound does not dissolve readily at room temperature, gently warm the solution on a hot plate with stirring. Do not exceed a temperature that could cause degradation (monitor for any color change).
-
Volume Adjustment: Once the solid is completely dissolved, transfer the solution to a volumetric flask and add the solvent to the final desired volume.
-
Final Mixing: Invert the volumetric flask several times to ensure a homogenous solution.
Protocol 2: Accurate Pipetting of a Viscous Sodium 4-Perfluorononyloxybenzenesulphonate Solution using Reverse Pipetting
-
Set Volume: Set the air displacement pipette to the desired volume.
-
Aspirate: Depress the plunger completely to the second stop. Immerse the pipette tip into the solution and slowly release the plunger to aspirate the liquid.
-
Withdraw: Slowly withdraw the tip from the solution, touching it against the side of the container to remove any excess liquid from the exterior.
-
Dispense: Place the pipette tip against the wall of the receiving vessel and slowly depress the plunger to the first stop.
-
Residual Volume: A small amount of liquid will remain in the tip. This is expected with the reverse pipetting technique.
-
Discard: Discard the remaining liquid in the tip into a waste container by depressing the plunger to the second stop.
Quantitative Data
Table 1: Solubility of Perfluorooctanesulfonate (PFOS) in Various Solvents
| Solvent | Solubility (g/L) |
| Water | Highly Soluble |
| Methanol | 37.1 |
| Ethanol | ~7 |
| Acetonitrile | 12 |
| Acetone | >37.1 |
Data for PFOS, which may not be representative of sodium 4-perfluorononyloxybenzenesulphonate.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Micropipette Troubleshooting: How to Fix Common Pipetting Issues [accumaxlab.com]
- 3. tecan.com [tecan.com]
- 4. integra-biosciences.com [integra-biosciences.com]
- 5. Controlling the self-assembly of perfluorinated surfactants in aqueous environments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Surfactant Properties: EINECS 261-799-1 Versus Other Per- and Polyfluoroalkyl Substances (PFAS)
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the surfactant properties of EINECS 261-799-1 against other well-characterized per- and polyfluoroalkyl substances (PFAS). Due to a notable lack of publicly available experimental data for this compound, this document presents benchmark data for Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS) and outlines the requisite experimental protocols to facilitate a comprehensive evaluation.
Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic organofluorine compounds renowned for their exceptional surfactant properties, stemming from the unique physicochemical characteristics of the carbon-fluorine bond.[1] These properties have led to their widespread use in various industrial and commercial applications, including as emulsifiers, foaming agents, and surface tension-reducing agents.[1] This guide focuses on the surfactant this compound, chemically identified as sodium 4-perfluorononyloxybenzenesulfonate, and provides a framework for comparing its performance with legacy PFAS compounds like PFOA and PFOS.
Benchmarking Surfactant Performance: PFOA and PFOS
To establish a baseline for comparison, the following table summarizes key surfactant properties for PFOA and PFOS, two of the most extensively studied PFAS compounds. It is important to note that the reported values can vary depending on the experimental conditions such as temperature, pH, and the presence of electrolytes.
| Surfactant | Chemical Formula | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| Perfluorooctanoic acid (PFOA) | C₈HF₁₅O₂ | 414.07 | ~25-33 | ~25-30 |
| Perfluorooctanesulfonic acid (PFOS) | C₈HF₁₇O₃S | 500.13 | ~8-10 | ~30-35 |
Note: The CMC and surface tension values are approximate and collated from various scientific sources. Precise values are dependent on specific experimental conditions.
Characterizing this compound: A Call for Experimental Data
A thorough review of scientific literature reveals a significant data gap concerning the specific surfactant properties of this compound (sodium 4-perfluorononyloxybenzenesulfonate). To enable a direct and meaningful comparison with other PFAS, experimental determination of its Critical Micelle Concentration (CMC), surface tension, and foaming ability is essential. The following sections detail the standardized experimental protocols recommended for this purpose.
Experimental Protocols
To ensure data comparability and reproducibility, the following established methodologies are recommended for characterizing the surfactant properties of this compound.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC is a fundamental parameter that indicates the concentration at which a surfactant begins to form micelles in a solution. Concurrently, the surface tension of the solution is measured to determine the surfactant's effectiveness in reducing surface energy.
Workflow for CMC and Surface Tension Determination:
Figure 1: Experimental workflow for determining the Critical Micelle Concentration (CMC) and surface tension.
Detailed Methodology:
-
Solution Preparation: A stock solution of this compound of a known high concentration is prepared in high-purity deionized water. A series of dilutions are then made from this stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Surface Tension Measurement: The surface tension of each dilution is measured using a calibrated tensiometer. The Wilhelmy plate method or the Du Noüy ring method are standard techniques that provide accurate and reproducible results. Measurements should be performed at a constant temperature.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will typically show a region where surface tension decreases linearly with the log of concentration, followed by a plateau. The concentration at the inflection point, where the slope changes, is the Critical Micelle Concentration (CMC). The surface tension value at this plateau is the surface tension at the CMC.
Evaluation of Foaming Properties
The ability of a surfactant to generate and stabilize foam is a critical performance attribute. The Ross-Miles method is a widely accepted standard for evaluating foaming properties.
Workflow for Foaming Ability Evaluation (Ross-Miles Method):
Figure 2: Experimental workflow for evaluating foaming properties using the Ross-Miles method.
Detailed Methodology:
-
Solution Preparation: A solution of this compound is prepared at a concentration relevant to its application, often at or above its CMC, in water of a specified hardness.
-
Apparatus: The Ross-Miles apparatus consists of a jacketed glass tube with a specified diameter and volume markings, and a pipette with a specified orifice size.
-
Procedure: A specific volume of the surfactant solution is placed in the bottom of the jacketed tube. Another volume of the same solution is allowed to fall from a specified height through the pipette into the tube, generating foam.
-
Measurement: The initial height of the foam generated is recorded. The height of the foam is then measured again after a set period (typically 5 minutes) to assess its stability. The results are reported as the initial foam height and the foam height after the specified time.
By adhering to these standardized protocols, researchers can generate the necessary data to accurately characterize the surfactant properties of this compound. This will enable a robust and objective comparison with PFOA, PFOS, and other alternative surfactants, thereby providing the scientific community with the critical information needed for informed material selection and development.
References
A Guide to Inter-Laboratory Cross-Validation of EINECS 261-799-1 (Sodium 4-perfluorononyloxybenzenesulphonate) Measurements
For Researchers, Scientists, and Drug Development Professionals
Introduction to EINECS 261-799-1
Sodium 4-perfluorononyloxybenzenesulphonate is a perfluorinated compound. Given its chemical nature, accurate and precise quantification is crucial for its application in research and development. To ensure data reliability and consistency across different testing sites, a rigorous inter-laboratory cross-validation study is essential. This guide proposes a standardized approach to achieve this.
Proposed Inter-Laboratory Study Design
An inter-laboratory study is a well-established method for assessing the performance of analytical methods and the competence of participating laboratories. The proposed study for this compound would involve the analysis of a common set of samples by multiple laboratories.
Workflow for Inter-Laboratory Cross-Validation:
Caption: Workflow of the proposed inter-laboratory cross-validation study.
Experimental Protocols
The following methodologies are recommended based on standard methods for PFAS analysis, such as EPA Method 537.1 and ISO 21675.
-
Sample Fortification: A known concentration of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) is added to each sample to correct for matrix effects and variations in extraction efficiency.
-
Cartridge Conditioning: A solid-phase extraction cartridge (e.g., weak anion exchange) is conditioned with methanol followed by reagent water.
-
Sample Loading: The water sample containing this compound is passed through the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a mild solvent to remove potential interferences.
-
Elution: The analyte is eluted from the cartridge using an appropriate solvent (e.g., methanol with a small percentage of ammonium hydroxide).
-
Concentration: The eluate is concentrated to a final volume, typically under a gentle stream of nitrogen.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is suitable for separating the analyte from other components.
-
Mobile Phase: A gradient of water and methanol, both containing a suitable buffer (e.g., ammonium acetate), is commonly used.
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for sulfonated compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for sodium 4-perfluorononyloxybenzenesulphonate should be determined and optimized.
-
Signaling Pathway for LC-MS/MS Detection:
Caption: Schematic of the LC-MS/MS detection pathway for the analyte.
Data Presentation and Comparison
The quantitative data from each participating laboratory should be summarized in a structured table to facilitate direct comparison. Key parameters to be reported include:
-
Mean Concentration: The average measured concentration of this compound in the provided samples.
-
Standard Deviation (SD): A measure of the precision of the measurements within each laboratory.
-
Relative Standard Deviation (RSD): The standard deviation expressed as a percentage of the mean, also known as the coefficient of variation (CV).
-
Recovery (%): The percentage of the known amount of a spiked analyte that is recovered by the analytical method.
Table 1: Hypothetical Inter-Laboratory Comparison of this compound Measurements
| Laboratory ID | Sample ID | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | RSD (%) | Spike Recovery (%) |
| Lab A | Sample 1 | 48.5 | 2.1 | 4.3 | 95 |
| Lab B | Sample 1 | 51.2 | 3.5 | 6.8 | 98 |
| Lab C | Sample 1 | 49.8 | 2.8 | 5.6 | 92 |
| Lab D | Sample 1 | 53.1 | 4.0 | 7.5 | 101 |
| Overall | Sample 1 | 50.6 | 2.0 | 4.0 | 96.5 |
| Lab A | Sample 2 | 95.7 | 4.8 | 5.0 | 97 |
| Lab B | Sample 2 | 101.3 | 6.1 | 6.0 | 99 |
| Lab C | Sample 2 | 98.2 | 5.4 | 5.5 | 94 |
| Lab D | Sample 2 | 103.5 | 7.2 | 7.0 | 102 |
| Overall | Sample 2 | 99.7 | 3.4 | 3.4 | 98.0 |
Conclusion and Recommendations
A well-designed inter-laboratory cross-validation study is paramount for establishing a reliable and standardized analytical method for this compound. By adhering to the proposed experimental protocols and data reporting structure, researchers, scientists, and drug development professionals can ensure the consistency and comparability of their measurement data. This, in turn, will enhance the quality and reproducibility of research and development outcomes involving this compound. It is recommended that participating laboratories adhere strictly to the provided SOP and maintain open communication to address any analytical challenges that may arise during the study.
A Comparative Analysis: Sodium 4-perfluorononyloxybenzenesulphonate (OBS) vs. Traditional Surfactants
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance characteristics of Sodium 4-perfluorononyloxybenzenesulphonate (OBS) in comparison to conventional hydrocarbon-based surfactants, supported by available data and detailed experimental methodologies.
Sodium 4-perfluorononyloxybenzenesulphonate (OBS), a member of the fluorinated surfactant family, presents a unique combination of properties that distinguish it from traditional hydrocarbon-based surfactants like sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB). These differences, primarily rooted in the high electronegativity and stability of the carbon-fluorine bond, translate to superior performance in various applications, including potential uses in advanced drug delivery systems.[1] This guide provides a comprehensive comparison of OBS and traditional surfactants, focusing on key performance metrics, experimental protocols for their evaluation, and potential implications for pharmaceutical research.
Performance Comparison at a Glance
While specific quantitative data for Sodium 4-perfluorononyloxybenzenesulphonate (OBS) is not extensively available in publicly accessible literature, we can infer its performance based on the well-documented characteristics of structurally similar perfluorinated surfactants. The following tables summarize the expected comparative performance of OBS against common traditional surfactants.
Table 1: Critical Micelle Concentration (CMC) and Surface Tension
| Surfactant Type | Representative Compound | Typical CMC (mM) | Surface Tension at CMC (mN/m) |
| Fluorinated Surfactant | Perfluorooctanoic acid (PFOA) | ~25-30 | ~15-20 |
| Anionic Hydrocarbon | Sodium Dodecyl Sulfate (SDS) | 8.2 | ~38-40 |
| Cationic Hydrocarbon | Cetyltrimethylammonium Bromide (CTAB) | 0.92 | ~36-39 |
Note: The data for PFOA is provided as a representative example of a C8-based perfluorinated surfactant and is intended to give a general indication of the performance of OBS. Actual values for OBS may vary.
Table 2: Thermal and Chemical Stability
| Property | Fluorinated Surfactants (e.g., OBS) | Traditional Hydrocarbon Surfactants |
| Thermal Stability | High decomposition temperatures due to the strong C-F bond. | Generally lower decomposition temperatures. |
| Chemical Stability | Highly resistant to strong acids, bases, and oxidizing agents. | Susceptible to degradation in harsh chemical environments. |
In-Depth Performance Analysis
Superior Surface Activity
Fluorinated surfactants like OBS are renowned for their exceptional ability to reduce the surface tension of water at very low concentrations.[1] This high surface activity stems from the strong hydrophobicity of the perfluorinated tail, which efficiently populates the air-water interface. Consequently, they can achieve significantly lower surface tension values compared to their hydrocarbon counterparts. This property is critical in formulations requiring enhanced wetting, spreading, and emulsification.
Enhanced Stability: A Key Advantage
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting exceptional thermal and chemical stability to fluorinated surfactants.[1] This robustness allows them to maintain their performance in harsh conditions, such as high temperatures, extreme pH levels, and the presence of strong electrolytes or oxidizing agents, where traditional surfactants would degrade.
Experimental Protocols: A Guide to Performance Evaluation
To enable researchers to conduct their own comparative studies, this section outlines the detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC is a fundamental parameter that indicates the concentration at which surfactant molecules begin to self-assemble into micelles. Above the CMC, the surface tension of the solution remains relatively constant.
Methodology: Tensiometry (Wilhelmy Plate Method)
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant with varying concentrations, typically spanning a range from well below to well above the expected CMC.
-
Instrumentation: Utilize a tensiometer equipped with a Wilhelmy plate. Ensure the plate is meticulously cleaned with a suitable solvent (e.g., ethanol or acetone) and then flamed to remove any organic residues.
-
Measurement:
-
Calibrate the instrument according to the manufacturer's instructions.
-
For each concentration, immerse the Wilhelmy plate into the surfactant solution.
-
The force exerted on the plate by the surface tension is measured by the instrument's microbalance.
-
Record the surface tension value once it has stabilized.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The plot will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.
-
The surface tension value at the CMC (γCMC) can be read from the plateau region of the graph.
-
Assessment of Thermal Stability
Thermogravimetric Analysis (TGA) is a standard technique to evaluate the thermal stability of materials by measuring the change in mass as a function of temperature.
Methodology: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed amount of the dry surfactant (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).
-
Instrumentation:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
-
Heating Program:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset temperature of decomposition is determined from the point where significant weight loss begins.
-
The derivative of the weight loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
-
Evaluation of Chemical Stability
The chemical stability of a surfactant can be assessed by monitoring its structural integrity after exposure to harsh chemical environments.
Methodology: Hydrolytic Stability Assessment
-
Solution Preparation: Prepare aqueous solutions of the surfactant at a known concentration in different chemical environments (e.g., 1 M HCl, 1 M NaOH).
-
Incubation: Store the solutions at a constant temperature (e.g., 50 °C) for a specified period (e.g., 24, 48, 72 hours).
-
Analysis:
-
At each time point, withdraw an aliquot of the solution.
-
Analyze the sample for any degradation of the surfactant. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. A decrease in the peak area corresponding to the intact surfactant over time indicates degradation.
-
-
Data Analysis:
-
Plot the percentage of remaining intact surfactant as a function of time for each chemical condition.
-
A slower rate of degradation indicates higher chemical stability.
-
Role in Drug Delivery and Cellular Interaction
While specific signaling pathways directly modulated by OBS are not yet elucidated, the unique properties of fluorinated surfactants suggest significant potential in drug delivery. Their high stability can protect encapsulated drugs from degradation, and their surface activity can influence the interaction of drug delivery vehicles with cell membranes.
The lipophobic and hydrophobic nature of the perfluorinated chains can lead to different interactions with lipid bilayers compared to hydrocarbon chains. It is hypothesized that fluorinated surfactants may alter membrane fluidity and permeability, potentially facilitating the cellular uptake of nanoparticles or drug-loaded micelles.
Conclusion
Sodium 4-perfluorononyloxybenzenesulphonate, as a representative of fluorinated surfactants, offers significant performance advantages over traditional hydrocarbon surfactants, particularly in terms of surface activity and stability. These properties make it a compelling candidate for challenging formulations in the pharmaceutical industry. While more specific data on OBS is needed, the provided experimental protocols offer a robust framework for its evaluation and comparison. Further research into the interactions of OBS with biological systems is warranted to fully explore its potential in advanced drug delivery applications.
References
Inter-Laboratory Study on the Analysis of Sodium 4-perfluorononyloxybenzenesulphonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification of sodium 4-perfluorononyloxybenzenesulphonate (OBS), an emerging per- and polyfluoroalkyl substance (PFAS). The data presented is a synthesis from a hypothetical inter-laboratory study designed to assess the performance of various analytical approaches. This document is intended to assist researchers and analytical scientists in selecting and implementing robust methods for the detection and quantification of this and structurally similar compounds.
Comparative Performance of Analytical Methods
The following table summarizes the performance data from participating laboratories in the hypothetical inter-l-aboratory study. All laboratories utilized Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a widely accepted technique for PFAS analysis.[1][2] Variations in sample preparation, instrumentation, and analytical columns contributed to the observed differences in performance.
| Laboratory ID | Analytical Method | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Precision (RSD %) |
| Lab A | Direct Aqueous Injection LC-MS/MS | 0.5 | 1.5 | 95 ± 5 | < 10 |
| Lab B | Solid Phase Extraction (SPE) LC-MS/MS | 0.1 | 0.3 | 92 ± 8 | < 15 |
| Lab C | Online SPE-LC-MS/MS | 0.05 | 0.15 | 98 ± 4 | < 8 |
Data is representative and compiled for illustrative purposes based on typical performance of PFAS analysis methods.
Detailed Experimental Protocols
The following sections detail the methodologies employed by the participating laboratories. These protocols are provided to enable replication and adaptation for specific research needs.
1. Sample Preparation: Solid Phase Extraction (SPE) - Lab B
Solid Phase Extraction is a common technique used to concentrate and purify PFAS from water samples before analysis.[2]
-
Materials:
-
Weak anion exchange (WAX) SPE cartridges
-
Methanol
-
Ammonium hydroxide
-
Formic acid
-
High-purity water
-
-
Procedure:
-
Cartridge Conditioning: The SPE cartridge was conditioned with 5 mL of methanol, followed by 5 mL of high-purity water.
-
Sample Loading: A 250 mL water sample, preserved with Trizma®, was passed through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: The cartridge was washed with 5 mL of high-purity water to remove interfering substances.
-
Elution: The target analyte was eluted from the cartridge with 5 mL of methanol containing 1% ammonium hydroxide.
-
Concentration: The eluate was concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
-
Reconstitution: The concentrated sample was reconstituted in 1 mL of 50:50 methanol/water for LC-MS/MS analysis.
-
2. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Typical):
-
Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 2.6 µm)
-
Mobile Phase A: 20 mM ammonium acetate in water
-
Mobile Phase B: Methanol
-
Gradient: A linear gradient from 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for sodium 4-perfluorononyloxybenzenesulphonate would be monitored. For example, for a similar compound, a transition might be m/z 599 > m/z 80.
-
Source Parameters: Optimized for maximum sensitivity of the target analyte.
-
Inter-Laboratory Study Workflow
The following diagram illustrates the logical workflow of the inter-laboratory study, from sample distribution to final data comparison.
Caption: Workflow of the inter-laboratory study on OBS analysis.
References
A Researcher's Guide to Assessing the Purity of Commercially Available EINECS 261-799-1 (Sodium 4-(perfluorononyl)oxybenzenesulfonate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of commercially available Sodium 4-(perfluorononyl)oxybenzenesulfonate (EINECS 261-799-1; CAS 59536-17-3). Due to the current lack of publicly available comparative purity data from commercial suppliers, this document outlines the essential experimental protocols and data presentation formats that should be employed to conduct a thorough in-house comparison. By following these guidelines, researchers can ensure the quality and consistency of this critical reagent in their studies.
Introduction to this compound
Sodium 4-(perfluorononyl)oxybenzenesulfonate is a per- and polyfluoroalkyl substance (PFAS) characterized by a fluorinated alkyl chain and a sulfonate head group.[1] These structural features confer amphiphilic properties, making it useful in various industrial and research applications. However, the manufacturing process of PFAS can lead to the presence of isomers, shorter- or longer-chain homologs, and other process-related impurities. Such impurities can significantly impact experimental outcomes, particularly in sensitive biological assays or high-precision analytical studies. Therefore, rigorous purity assessment is paramount.
Comparative Purity Assessment
A direct comparison of purity for Sodium 4-(perfluorononyl)oxybenzenesulfonate from various commercial vendors is challenging without access to their certificates of analysis. The following table is a template illustrating how such data, once generated through the experimental protocols outlined below, should be structured for clear comparison.
Table 1: Hypothetical Purity Analysis of Commercially Available Sodium 4-(perfluorononyl)oxybenzenesulfonate
| Supplier | Lot Number | Advertised Purity | Purity by ¹H NMR (%) | Purity by LC-MS/MS (%) | Major Impurities Detected |
| Supplier A | A12345 | >98% | 98.5 ± 0.2 | 99.1 | Isomer B, C8 homolog |
| Supplier B | B67890 | >99% | 97.2 ± 0.3 | 97.5 | Unidentified organic species |
| Supplier C | C11213 | Not specified | 95.1 ± 0.4 | 96.0 | Residual solvents, Isomer B |
Experimental Protocols for Purity Assessment
The following are detailed methodologies for key experiments to determine the purity of Sodium 4-(perfluorononyl)oxybenzenesulfonate.
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To identify and quantify the main component and any proton-containing impurities.
-
Methodology:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Add a known quantity of an internal standard with a distinct chemical shift (e.g., maleic acid).
-
Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.
-
Integrate the signals corresponding to the aromatic protons of the analyte and the protons of the internal standard.
-
Calculate the purity based on the relative integrals and the known masses of the sample and internal standard.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To achieve sensitive and specific quantification of the target compound and to identify and quantify any structurally related impurities.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Perform serial dilutions to create a calibration curve.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column suitable for PFAS analysis.
-
Mobile Phase: A gradient of (A) water with a suitable modifier (e.g., 20 mM ammonium acetate) and (B) methanol or acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions of Sodium 4-(perfluorononyl)oxybenzenesulfonate and any suspected impurities.
-
-
Data Analysis: Quantify the main peak area against the calibration curve to determine its concentration and purity. Analyze other detected peaks to identify and quantify impurities.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) - for Volatile Impurities
-
Objective: To detect the presence of residual volatile organic solvents from the manufacturing process.
-
Methodology:
-
Sample Preparation: Dissolve a known amount of the sample in a high-purity solvent suitable for GC analysis.
-
GC Conditions:
-
Column: A low-polarity capillary column.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature to elute a wide range of solvents.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 35-350.
-
-
Data Analysis: Identify any detected peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Visualizing Experimental and Logical Workflows
Purity Assessment Workflow
The following diagram illustrates the general workflow for assessing the purity of a commercial chemical.
Hypothetical Signaling Pathway Affected by Impurities
References
Comparative Toxicity Analysis of Sodium 4-perfluorononyloxybenzenesulphonate (OBS)
A comprehensive review of benchmark studies on the toxicity of the novel PFOS alternative, Sodium 4-perfluorononyloxybenzenesulphonate (OBS), in comparison to legacy Per- and Polyfluoroalkyl Substances (PFAS).
This guide provides a detailed comparison of the toxicological profiles of Sodium 4-perfluorononyloxybenzenesulphonate (OBS) and the legacy perfluorooctanesulfonate (PFOS). The data presented is compiled from various benchmark studies, with a focus on aquatic toxicity in the zebrafish (Danio rerio) model, a key organism in environmental toxicology research.
Executive Summary
Sodium 4-perfluorononyloxybenzenesulphonate (OBS) has been introduced as a primary alternative to perfluorooctanesulfonate (PFOS), a persistent environmental pollutant with known toxic effects.[1] While developed to be a less harmful substitute, emerging research indicates that OBS exhibits a comparable, and in some aspects, more potent toxicological profile than PFOS. This guide synthesizes key findings on their comparative toxicity, focusing on acute toxicity, developmental effects, and the induction of oxidative stress.
Quantitative Toxicity Data
The following tables summarize the key quantitative data from comparative toxicity studies between OBS and PFOS in zebrafish.
Table 1: Acute Toxicity (LC50) in Zebrafish
| Compound | 96-hour LC50 (mg/L) | Reference |
| Sodium 4-perfluorononyloxybenzenesulphonate (OBS) | 23.81 | [1] |
| Perfluorooctanesulfonate (PFOS) | 57.59 | [1] |
| Perfluorooctanesulfonate (PFOS) | 79.08 (96h), 70.17 (120h) |
LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test organisms within a specified time.
Table 2: Comparative Toxicological Endpoints in Zebrafish
| Toxicological Endpoint | Sodium 4-perfluorononyloxybenzenesulphonate (OBS) | Perfluorooctanesulfonate (PFOS) | Reference |
| Bioconcentration Factor (BCF) | 238.0–242.5 | 644.2 | [1] |
| Developmental Toxicity | Delayed hatching, neurobehavioral inhibition, abnormal cardiovascular development, diminished immune responses. | Similar developmental toxicity observed. | [2] |
| Oxidative Stress | Induces oxidative stress, comparable to PFOS. | Induces oxidative stress. | [1] |
| Cardiotoxicity | Altered heart rate. | Altered heart rate. |
Experimental Protocols
The methodologies outlined below are based on standardized protocols, primarily the OECD Guideline for the Testing of Chemicals, Test No. 236: Fish Embryo Acute Toxicity (FET) Test, and specific experimental details from the cited research.
Zebrafish Embryo Acute Toxicity Test (based on OECD TG 236)
-
Test Organism: Zebrafish (Danio rerio) embryos.
-
Exposure Period: 96 hours.
-
Test Vessels: Multi-well plates.
-
Test Concentrations: A range of concentrations of OBS and PFOS are prepared, along with a control group (no toxicant).
-
Procedure:
-
Fertilized zebrafish eggs are collected and placed in the test vessels containing the respective test solutions.
-
The plates are incubated at a controlled temperature (typically 26 ± 1°C) with a defined light-dark cycle.
-
Observations for lethal endpoints (coagulation of embryos, lack of somite formation, non-detachment of the tail, and absence of heartbeat) are recorded at 24, 48, 72, and 96 hours post-fertilization.
-
-
Data Analysis: The LC50 values and their 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
Oxidative Stress Biomarker Analysis
-
Sample Preparation: Zebrafish larvae are exposed to sublethal concentrations of OBS and PFOS. After the exposure period, larvae are collected, homogenized, and centrifuged to obtain the supernatant for analysis.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Measurement of Malondialdehyde (MDA): MDA content, an indicator of lipid peroxidation, is determined using the thiobarbituric acid reactive substances (TBARS) assay.
-
Antioxidant Enzyme Activity Assays:
-
Superoxide Dismutase (SOD): Activity is measured using a commercial assay kit, often based on the inhibition of a colorimetric reaction.
-
Catalase (CAT): Activity is determined by measuring the rate of hydrogen peroxide decomposition.
-
Glutathione (GSH): Content is quantified using a commercial assay kit.
-
-
Data Analysis: The levels of oxidative stress biomarkers in the exposed groups are compared to the control group using statistical tests such as ANOVA followed by a post-hoc test.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the toxicity of OBS.
References
Comparative Analysis of Linear and Branched Dodecylbenzenesulfonate Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, biological activity, and toxicity of linear alkylbenzene sulfonates (LAS) versus branched alkylbenzene sulfonates (BAS).
Introduction:
While the European Inventory of Existing Commercial Chemical Substances (EINECS) number 261-799-1 is formally assigned to sodium 4-oxovalerate, the inquiry for a comparative analysis including its "branched isomers" points to a broader interest in the isomers of dodecylbenzenesulfonate. Dodecylbenzenesulfonate is a major anionic surfactant used in a wide range of applications, from household detergents to industrial processes. It exists as a complex mixture of isomers, which can be broadly categorized into linear alkylbenzene sulfonates (LAS) and branched alkylbenzene sulfonates (BAS). The structure of the alkyl chain—whether it is linear or branched—profoundly influences the compound's physicochemical properties, biological activity, and environmental fate. This guide provides a detailed comparative analysis of LAS and BAS, supported by experimental data and standardized protocols, to aid researchers in understanding their distinct characteristics.
Physicochemical Properties
The arrangement of the alkyl chain in dodecylbenzenesulfonate isomers significantly impacts their behavior in solution, particularly their surface activity. Key parameters for evaluating surfactant performance include the critical micelle concentration (CMC) and surface tension.
Table 1: Comparison of Physicochemical Properties of Linear vs. Branched Dodecylbenzenesulfonate
| Property | Linear Alkylbenzene Sulfonate (LAS) | Branched Alkylbenzene Sulfonate (BAS) | Key Differences & Implications |
| Critical Micelle Concentration (CMC) | Lower (e.g., ~1.2-2.9 mM for sodium dodecylbenzenesulfonate)[1] | Higher | A lower CMC indicates that LAS is more efficient at forming micelles, which is crucial for its detergent and solubilizing properties. |
| Surface Tension at CMC (γCMC) | Lower (e.g., ~28 mN/m for sodium dodecylbenzenesulfonate) | Higher | LAS is more effective at reducing the surface tension of water, leading to better wetting and foaming properties.[2] |
| Solubility | Generally higher | Lower | The linear structure of LAS allows for more effective hydration of the molecule. |
| Foaming Properties | Superior foaming | Good foaming, but generally less stable | LAS typically produces a more stable and persistent foam, which can be advantageous in cleaning applications.[2] |
Biological Activity and Environmental Fate
The biological activity of dodecylbenzenesulfonate isomers is primarily related to their interaction with cell membranes, a consequence of their amphiphilic nature. A critical differentiator between LAS and BAS is their biodegradability, which has significant environmental implications.
Table 2: Comparison of Biological Activity and Environmental Fate of Linear vs. Branched Dodecylbenzenesulfonate
| Aspect | Linear Alkylbenzene Sulfonate (LAS) | Branched Alkylbenzene Sulfonate (BAS) | Key Differences & Implications |
| Primary Biodegradation | High (>95% in standard tests)[3] | Low to moderate (highly variable depending on branching) | The linear alkyl chain of LAS is readily attacked by microbial enzymes, leading to rapid degradation in the environment. The branched structure of BAS hinders enzymatic breakdown, resulting in greater persistence. |
| Aquatic Toxicity | More toxic on an acute basis | Less toxic on an acute basis | While acutely more toxic, the rapid biodegradation of LAS mitigates its long-term environmental impact. The persistence of BAS can lead to chronic exposure and adverse effects in aquatic ecosystems. |
| Mechanism of Action | Disruption of cell membranes, protein denaturation. | Similar to LAS, but with potentially more pronounced membrane perturbation due to the bulky branched structure. | Both isomers exert their primary biological effect by interfering with the lipid bilayer of cell membranes, leading to increased permeability and cell lysis at sufficient concentrations. |
Toxicity to Aquatic Organisms:
The aquatic toxicity of dodecylbenzenesulfonate isomers is a critical consideration for their environmental risk assessment. The toxicity is influenced by the length and structure of the alkyl chain.
Table 3: Aquatic Toxicity of Linear vs. Branched Dodecylbenzenesulfonate
| Test Organism | Endpoint | Linear Alkylbenzene Sulfonate (LAS) | Branched Alkylbenzene Sulfonate (BAS) | Reference |
| Fish (e.g., Oncorhynchus mykiss) | 96-hour LC50 | ~2.3 mg/L | Generally higher (less toxic) | [2] |
| Daphnia (Daphnia magna) | 48-hour EC50 | Varies with chain length (e.g., C12 ~5.9 mg/L) | Generally higher (less toxic) | |
| Algae (Pseudokirchneriella subcapitata) | 72-hour EC50 | Varies with chain length | Generally higher (less toxic) |
LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect in 50% of the test organisms.
Mandatory Visualizations
Signaling Pathway of Surfactant-Induced Cellular Stress
Surfactants like dodecylbenzenesulfonate can induce cellular stress by disrupting the cell membrane, leading to a cascade of intracellular events. This diagram illustrates a generalized pathway of surfactant-induced cytotoxicity.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of EINECS 261-799-1 (Sodium 4-oxovalerate)
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical guidance for the proper disposal of the chemical substance identified by EINECS number 261-799-1, scientifically known as Sodium 4-oxovalerate or Sodium Levulinate. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Chemical Identification and Hazard Profile
Hazard Summary:
Safety data sheets present conflicting information regarding the hazard classification of Sodium 4-oxovalerate. One source indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS)[4]. However, other sources classify it as harmful if swallowed and a cause of serious eye damage[1][5]. Due to this discrepancy, it is imperative to handle this chemical with caution, assuming the more stringent hazard classifications are accurate.
| Hazard Statement | Classification | Precautionary Codes |
| H302: Harmful if swallowed | Acute toxicity, Oral | P264, P270, P301+P312, P330, P501 |
| H318: Causes serious eye damage | Serious eye damage | P280, P305+P351+P338, P310 |
Data sourced from ChemicalBook and Biosynth Safety Data Sheets.[1][5]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]
-
Hand Protection: Use compatible, chemical-resistant gloves.[1][5]
-
Protective Clothing: Wear suitable protective clothing to prevent skin exposure.[1][5]
Safe Handling Practices:
-
Work in a well-ventilated area.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
Step-by-Step Disposal Protocol
The disposal of Sodium 4-oxovalerate must be conducted in compliance with all applicable local, regional, and national regulations.
Step 1: Collection and Storage of Waste
-
Collect waste material in a suitable, closed, and properly labeled container.[1]
-
Store the waste container in a secure, designated area away from incompatible materials.
Step 2: Environmental Precautions
-
Crucially, prevent the chemical from entering drains, surface water, or the general environment. [1][5]
-
If a spill occurs, contain the spillage and collect it for disposal. Do not allow it to enter the sewer system.
Step 3: Final Disposal
-
Dispose of the contents and container at an approved waste disposal plant or a licensed hazardous waste handler.[1][5]
-
The disposal method must be in accordance with all relevant environmental laws and regulations.
-
Adhered or collected material should be promptly disposed of.[1]
Emergency First Aid Procedures
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1][5]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[1]
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1]
Disposal Workflow Diagram
The following diagram outlines the logical steps for the safe disposal of Sodium 4-oxovalerate.
References
Essential Safety and Logistical Information for Handling Sodium 4-Oxovalerate (EINECS 261-799-1)
For researchers, scientists, and drug development professionals handling Sodium 4-oxovalerate (CAS No: 59536-17-3), a comprehensive understanding of safety protocols and logistical procedures is paramount. This document provides essential guidance on personal protective equipment (PPE), operational handling, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended equipment for handling Sodium 4-oxovalerate.[1]
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety glasses or goggles | Essential to prevent eye contact with dust or splashes. |
| Skin Protection | Chemical-resistant gloves | Nitrile or other suitable material. |
| Protective clothing | Lab coat or other appropriate attire to prevent skin contact. | |
| Respiratory Protection | Dust mask or respirator | Required if dust is generated or if exposure limits are exceeded. Use in well-ventilated areas. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety and regulatory compliance.
Handling Procedures:
-
Ventilation: Always handle Sodium 4-oxovalerate in a well-ventilated area. The use of a fume hood or local exhaust ventilation is recommended to minimize inhalation of dust.[1]
-
Avoiding Dust Formation: Take care to avoid the generation of dust during handling and weighing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the substance.[1]
-
Spill Management: In the event of a spill, carefully sweep or vacuum the material and place it into a designated and properly labeled waste container.[1] Clean the affected area with water and detergent.[1]
Storage:
-
Store in a cool, dry place away from direct sunlight and heat.[1][2]
-
Keep containers tightly closed to prevent moisture absorption.[1]
-
Store separately from incompatible materials such as strong acids and bases.[1]
Disposal Plan:
-
All waste material containing Sodium 4-oxovalerate must be disposed of in accordance with local, state, and federal regulations.
-
Place waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.
Experimental Workflow for Handling Sodium 4-Oxovalerate
The following diagram outlines the standard workflow for safely handling Sodium 4-oxovalerate in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
